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Core Science & Biosynthesis

Foundational

2-Ethyl-3-hydroxybenzonitrile physical and chemical properties

An In-Depth Technical Guide to 2-Ethyl-3-hydroxybenzonitrile: Properties, Synthesis, and Characterization Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the physical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Ethyl-3-hydroxybenzonitrile: Properties, Synthesis, and Characterization

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physical and chemical properties, a putative synthetic route, and detailed analytical protocols for 2-ethyl-3-hydroxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to serve as a definitive resource for the study and application of this compound.

Introduction and Molecular Overview

2-Ethyl-3-hydroxybenzonitrile is a disubstituted aromatic compound featuring a nitrile (-C≡N) and a hydroxyl (-OH) group attached to a benzene ring, with an ethyl (-CH₂CH₃) substituent at the ortho position relative to the nitrile. This unique arrangement of functional groups imparts a specific set of chemical characteristics that make it an interesting, albeit not extensively studied, molecule for potential applications in medicinal chemistry and materials science. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrile group is a strong electron-withdrawing group and can participate in various chemical transformations. The ethyl group provides a degree of lipophilicity to the molecule.

A precise understanding of its properties is crucial for its potential use as a building block in the synthesis of more complex molecules. This guide will provide a detailed examination of its known and predicted properties, along with robust protocols for its synthesis and characterization.

Physicochemical Properties

Due to the limited availability of extensive experimental data in peer-reviewed literature, the following table summarizes the core physicochemical properties of 2-ethyl-3-hydroxybenzonitrile, aggregated from chemical supplier databases and computational predictions.

PropertyValueSource
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Appearance Predicted: Off-white to yellow solidInferred
Melting Point Not available-
Boiling Point Predicted: 283.5±35.0 °C at 760 mmHg
Density Predicted: 1.12±0.1 g/cm³
pKa Predicted: 8.86±0.10
LogP Predicted: 2.45
CAS Number 90433-66-8
Solubility Sparingly soluble in water, soluble in methanol, ethanol, DMSO, and other organic solvents.Inferred from structure

Proposed Synthesis and Mechanism

A plausible and efficient laboratory-scale synthesis of 2-ethyl-3-hydroxybenzonitrile can be envisioned starting from the commercially available 2-ethylphenol. The following multi-step workflow is proposed, leveraging well-established and reliable organic transformations.

Synthetic Workflow Diagram

G start_material 2-Ethylphenol intermediate1 2-Ethyl-6-nitrophenol start_material->intermediate1 1. Nitration (HNO₃, H₂SO₄) intermediate2 2-Amino-6-ethylphenol intermediate1->intermediate2 2. Reduction (H₂, Pd/C or SnCl₂/HCl) final_product 2-Ethyl-3-hydroxybenzonitrile intermediate2->final_product 3. Sandmeyer Reaction (NaNO₂, HCl, then CuCN)

Caption: Proposed three-step synthesis of 2-Ethyl-3-hydroxybenzonitrile from 2-Ethylphenol.

Step-by-Step Experimental Protocol

Step 1: Nitration of 2-Ethylphenol

  • Rationale: The initial step involves the electrophilic aromatic substitution of 2-ethylphenol to introduce a nitro group onto the benzene ring. The hydroxyl group is an activating, ortho-, para-director. Due to steric hindrance from the ethyl group at the 2-position, nitration is expected to occur at the 4- and 6-positions. The 6-nitro isomer is the desired product for the subsequent steps.

  • Procedure:

    • Cool a solution of 2-ethylphenol (1.0 eq) in glacial acetic acid to 0 °C in an ice bath.

    • Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (0.5 eq) dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to separate the isomers and isolate 2-ethyl-6-nitrophenol.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group of 2-ethyl-6-nitrophenol is reduced to an amino group to form 2-amino-6-ethylphenol. This is a standard transformation that can be achieved through various methods, with catalytic hydrogenation being a clean and efficient option.

  • Procedure:

    • Dissolve 2-ethyl-6-nitrophenol (1.0 eq) in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature until the hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 2-amino-6-ethylphenol.

Step 3: Sandmeyer Reaction

  • Rationale: The final step is the conversion of the amino group to a nitrile group via the Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide source.

  • Procedure:

    • Dissolve 2-amino-6-ethylphenol (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

    • Cool the mixture and extract the product with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, 2-ethyl-3-hydroxybenzonitrile, by column chromatography or recrystallization.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 2-ethyl-3-hydroxybenzonitrile. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the hydroxyl proton.

    • Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.5 ppm), likely exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.

    • Ethyl Group: A quartet for the methylene protons (-CH₂-) around δ 2.6-2.8 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm.

    • Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.

    • Nitrile Carbon: A signal in the range of δ 115-120 ppm.

    • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), including the carbon bearing the hydroxyl group at the higher end of this range.

    • Ethyl Group Carbons: Two signals in the aliphatic region (δ 15-30 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the key functional groups:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

  • C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • C=C Stretches: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 147.17.

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass, confirming the elemental composition. For C₉H₉NO, the expected exact mass is 147.0684.

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

The purity of the final compound should be assessed using reverse-phase HPLC. A C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a suitable starting point. The purity can be determined by the peak area percentage at an appropriate UV wavelength (e.g., 254 nm).

Reactivity and Potential Applications

2-Ethyl-3-hydroxybenzonitrile possesses three reactive sites: the hydroxyl group, the nitrile group, and the aromatic ring.

  • Hydroxyl Group: Can undergo O-alkylation, O-acylation, and other reactions typical of phenols. This allows for the introduction of various side chains and functional groups.

  • Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.

  • Aromatic Ring: Can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of the new substituent.

The combination of a phenolic hydroxyl group and a nitrile makes 2-ethyl-3-hydroxybenzonitrile a potentially valuable scaffold in drug discovery. The phenol moiety is a common feature in many bioactive molecules, and the nitrile group can act as a bioisostere for other functional groups or as a handle for further chemical modification.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-ethyl-3-hydroxybenzonitrile is not widely available, it should be handled with the care appropriate for a research chemical. Assume it is harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the eyes, skin, and respiratory tract.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Ethyl-3-hydroxybenzonitrile represents a chemical entity with significant potential for synthetic and medicinal chemistry applications. This guide has provided a comprehensive framework for its synthesis, characterization, and handling, based on established chemical principles. By offering detailed, actionable protocols and a clear rationale behind the experimental choices, we aim to empower researchers to confidently incorporate this molecule into their research and development programs. The provided methodologies are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

References

Exploratory

Investigating the Crystal Structure and Polymorphism of 2-Ethyl-3-hydroxybenzonitrile: A Methodological Approach

An In-depth Technical Guide: Abstract: This technical guide provides a comprehensive framework for the investigation of the solid-state properties of 2-Ethyl-3-hydroxybenzonitrile, a novel benzonitrile derivative. While...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Abstract: This technical guide provides a comprehensive framework for the investigation of the solid-state properties of 2-Ethyl-3-hydroxybenzonitrile, a novel benzonitrile derivative. While specific experimental data for this compound is not extensively available in public literature, this document serves as a detailed methodological blueprint for its synthesis, crystallization, and polymorphic characterization. By leveraging established principles of solid-state chemistry and state-of-the-art analytical techniques, we present a series of self-validating protocols and data interpretation strategies. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities, using 2-Ethyl-3-hydroxybenzonitrile as a practical, illustrative case study.

Introduction: The Critical Role of Solid-State Characterization

2-Ethyl-3-hydroxybenzonitrile is a bifunctional organic molecule featuring a hydroxyl group, a nitrile group, and an ethyl substituent on a benzene ring. Such structures are of significant interest in medicinal chemistry and materials science.[1][2] The precise three-dimensional arrangement of molecules in the solid state—its crystal structure—governs a cascade of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[3][4]

In the pharmaceutical industry, the ability of a single compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, is of paramount importance.[5][6] Different polymorphs of an active pharmaceutical ingredient (API) are, in effect, different solid-state materials with the same chemical composition, and they can exhibit vastly different therapeutic efficacy and manufacturability.[7] The unforeseen appearance of a more stable, less soluble polymorph can have disastrous consequences, as famously demonstrated in the case of the antiviral drug Ritonavir.[3] Therefore, a thorough investigation and control of polymorphism is not merely a regulatory requirement but a fundamental component of risk mitigation in drug development.[8][9]

This guide outlines the essential workflows for a comprehensive polymorph screen and structural characterization of a new chemical entity, using 2-Ethyl-3-hydroxybenzonitrile as a model compound.

Synthesis and Crystallization: Generating Solid Forms

The first step in any solid-state characterization is the synthesis of high-purity material and the generation of crystalline forms.

Proposed Synthesis of 2-Ethyl-3-hydroxybenzonitrile

A plausible synthetic route can be adapted from established methods for analogous hydroxybenzonitriles.[1][10] A common and effective strategy involves the dehydration of an aldoxime intermediate.

Experimental Protocol: Two-Step Synthesis

  • Oximation of 2-Ethyl-3-hydroxybenzaldehyde:

    • Dissolve 2-Ethyl-3-hydroxybenzaldehyde in an appropriate solvent such as ethanol.

    • Prepare an aqueous solution of hydroxylamine hydrochloride and a mild base (e.g., sodium carbonate) to liberate free hydroxylamine.[1]

    • Add the hydroxylamine solution to the aldehyde solution and stir at a controlled temperature (e.g., 50-60 °C) for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the resulting 2-Ethyl-3-hydroxybenzaldoxime by filtration.

  • Dehydration of the Oxime to Nitrile:

    • The isolated oxime is then subjected to dehydration. A variety of reagents can be effective, including acetic anhydride, thionyl chloride, or formic acid.[10][11]

    • For a laboratory-scale preparation, refluxing the oxime in an excess of a dehydrating agent like acetic anhydride for 2-3 hours is often sufficient.

    • After the reaction, the mixture is carefully quenched with water, and the product, 2-Ethyl-3-hydroxybenzonitrile, is extracted using a suitable organic solvent (e.g., ethyl acetate).

    • The crude product is then purified, typically by column chromatography followed by recrystallization, to achieve high purity (>99.5%) suitable for polymorphic studies.

Polymorph Screening via Crystallization

The goal of a polymorph screen is to recrystallize the compound under a wide array of conditions to access different kinetic and thermodynamic crystalline forms.[12]

Experimental Protocol: Multi-Solvent Crystallization Screen

  • Solvent Selection: Choose a diverse set of at least 20-30 solvents with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., methanol, acetone, acetonitrile, toluene, heptane, water, and mixtures thereof).

  • Solution Preparation: Prepare saturated or near-saturated solutions of 2-Ethyl-3-hydroxybenzonitrile in each solvent at an elevated temperature.

  • Crystallization Methods: Employ a variety of crystallization techniques for each solvent system:

    • Slow Evaporation: Leave vials loosely capped at ambient temperature.

    • Slow Cooling: Cool the saturated solutions from high temperature to ambient, and then to 4 °C at a controlled rate.

    • Anti-Solvent Addition: Add a poor solvent (an "anti-solvent") to a solution of the compound until turbidity is observed, then allow it to stand.

    • Slurry Equilibration: Stir a suspension of the solid in a solvent at different temperatures for an extended period (e.g., 7 days) to encourage conversion to the most stable form.[6]

  • Sample Isolation and Analysis: Isolate the resulting crystals by filtration and analyze each distinct crystal habit using Powder X-ray Diffraction (PXRD) as the primary identification tool.[13]

Physicochemical Characterization of Solid Forms

Once different solid forms are generated, they must be rigorously characterized to understand their structure and properties. For our hypothetical case, let us assume the screen yielded two distinct polymorphic forms, designated Form I and Form II .

X-Ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides the definitive atomic arrangement and is the gold standard for structural elucidation.[14] Powder X-ray Diffraction (PXRD) is used for routine identification and phase purity analysis.[13]

Illustrative Crystallographic Data

The following table presents hypothetical single-crystal X-ray diffraction data for the two polymorphs of 2-Ethyl-3-hydroxybenzonitrile.

ParameterForm I (Hypothetical)Form II (Hypothetical)
Chemical FormulaC₉H₉NOC₉H₉NO
Formula Weight147.18 g/mol 147.18 g/mol
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPna2₁
a (Å)8.512(3)10.123(4)
b (Å)5.987(2)12.543(5)
c (Å)15.345(5)6.211(2)
β (°)105.34(2)90
Volume (ų)753.4(4)788.9(5)
Z (Molecules/Unit Cell)44
Calculated Density (g/cm³)1.2971.239
Hydrogen Bonding MotifIntermolecular O-H···N chainsCentrosymmetric O-H···O dimers

This data is illustrative and not based on experimental results.

The distinct space groups and unit cell parameters confirm that Form I and Form II are genuine polymorphs. The difference in density and hydrogen bonding motifs suggests they will have different physical properties.[4]

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining melting points, phase transitions, and thermal stability.[15]

Experimental Protocol: Thermal Analysis

  • TGA: Heat a 3-5 mg sample from 25 °C to 350 °C at 10 °C/min under a nitrogen atmosphere to assess for desolvation and decomposition.

  • DSC: Heat a 2-4 mg sample from 25 °C to a temperature above its melting point at 10 °C/min.

Illustrative DSC Results

  • Form I: Exhibits a single, sharp endotherm corresponding to melting at 135 °C.

  • Form II: Exhibits a sharp endotherm at 128 °C.

This data indicates that Form I is the higher-melting polymorph. According to Burger's rules, this often implies that Form I is the more thermodynamically stable form at room temperature.

Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy can often distinguish between polymorphs due to differences in molecular conformation and intermolecular interactions (e.g., hydrogen bonding) that affect vibrational modes.[13]

Analysis of Polymorphic Relationships and Stability

Understanding the thermodynamic relationship between polymorphs is crucial for selecting the correct form for development.[12]

Workflow for Polymorph Characterization

The overall process of discovering and characterizing polymorphs follows a logical sequence of experiments designed to identify and rank the stability of different solid forms.

G cluster_0 Phase Generation cluster_3 Stability Assessment Synthesis High-Purity API Synthesis Screening Polymorph Screen (Crystallization) Synthesis->Screening PXRD PXRD Analysis Screening->PXRD Thermal DSC / TGA Microscopy Microscopy SCXRD Single Crystal XRD (Structure Solution) PXRD->SCXRD Spectroscopy IR / Raman Spectroscopy Solubility Solubility Studies Stability Thermodynamic Stability (Slurry, DSC) Solubility->Stability

Caption: Experimental workflow for polymorph screening and characterization.

Thermodynamic Stability Relationship

The relationship between polymorphs can be either monotropic , where one form is always more stable than the other at all temperatures below the melting point, or enantiotropic , where the stability order inverts at a specific transition temperature.[12]

Based on our illustrative data (Form I melts higher than Form II), the system is likely monotropic. This can be visualized with an energy-temperature diagram.

G cluster_axes origin y_axis Gibbs Free Energy (G) origin->y_axis x_axis Temperature (T) origin->x_axis F2_start F2_end F2_start->F2_end  Form II (Metastable) mp2 Tm (II) 128 °C F2_end->mp2 F1_start F1_end F1_start->F1_end  Form I (Stable) mp1 Tm (I) 135 °C F1_end->mp1

Caption: Illustrative energy-temperature diagram for a monotropic system.

In this monotropic relationship, Form II is the metastable form and Form I is the stable form. The metastable form typically exhibits higher solubility and a faster dissolution rate, which can sometimes be advantageous for bioavailability, but it carries the risk of converting to the more stable, less soluble form over time.[5]

Conclusion and Recommendations

This guide has outlined a systematic and robust methodology for investigating the crystal structure and polymorphism of 2-Ethyl-3-hydroxybenzonitrile. While the presented data is illustrative, the described workflows for synthesis, crystallization, and multi-technique characterization (PXRD, SCXRD, DSC) are universally applicable.

For any new chemical entity, a comprehensive polymorph screen is non-negotiable. The identification of all accessible solid forms and the determination of their thermodynamic stability relationships are critical for selecting the optimal form for development. This ensures product consistency, controls manufacturing processes, and ultimately safeguards therapeutic efficacy and patient safety. It is imperative that such studies are conducted early in the development pipeline to avoid costly late-stage failures.

References

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Fiveable.
  • Pharmaceutical Technology. (2026, March 22). Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology.
  • Unknown. Polymorphism in Pharmaceutical Products.
  • Crystal Growth & Design. (2018, January 4). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing.
  • Jagiellońskie Centrum Innowacji.
  • Eurofins CDMO Alphora. The Relevance Of Polymorph Screening In The Pharmaceutical Industry.
  • Elsevier. (2012). Benchmark thermochemistry of methylbenzonitriles: Experimental and theoretical study.
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  • Benchchem.
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  • Chemical Synthesis Database. (2025, May 20). 2-amino-3-ethyl-4-hydroxybenzonitrile.
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  • Amanote Research. (2018, September 21). (PDF) Crystal Structure of (E)-2-[3-(Ter.
  • MDPI. (2019, May 9). Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)
  • Benchchem. literature review on 2-Hydroxybenzonitrile synthesis.
  • Google Patents.
  • PubChem. Butanenitrile, 2-ethyl-3-hydroxy- | C6H11NO | CID 14434847.
  • Unknown. (PDF)
  • Benchchem. 2-Hydroxybenzonitrile solubility in organic solvents.
  • MDPI. (2023, June 29). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
  • Eureka | Patsnap. (2021, January 29). Synthetic method of p-hydroxybenzonitrile.
  • Quick Company.
  • Chemical Synthesis Database. (2025, May 20). 2-amino-5-bromo-3-ethyl-4-hydroxybenzonitrile.
  • PubChem. 2-Ethylbenzonitrile | C9H9N | CID 123443.
  • PMC. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders.
  • Unknown. (2014, February 15). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine.
  • Beilstein Journals. (2024, August 1). BJOC - Search Results.
  • De Gruyter. (2021, February 17). Crystal structure of ethyl-2-(3-benzoylthioureido)
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  • ResearchGate. (2024, December 9). (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.
  • PMC. Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs.
  • PubChem. 2-Hydroxybenzonitrile | C7H5NO | CID 11907.
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Sources

Foundational

A Technical Guide to the Thermodynamic Stability of 2-Ethyl-3-hydroxybenzonitrile at Room Temperature

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-Ethyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-Ethyl-3-hydroxybenzonitrile at ambient conditions. In the absence of direct empirical data for this specific molecule in publicly accessible literature, this document synthesizes established principles of physical organic chemistry and proven analytical methodologies to forecast its stability profile. We will delve into the intrinsic properties of its constituent functional groups—the nitrile, the phenolic hydroxyl, and the ethyl substituent on the aromatic core—to build a predictive model of its behavior. This guide further outlines a suite of robust experimental and computational protocols designed to empirically determine its thermodynamic parameters, ensuring a self-validating approach for researchers. The methodologies are presented with a focus on the causal reasoning behind experimental design, empowering scientists to not only execute but also to deeply comprehend the data they generate.

Introduction: The Significance of Stability in Drug Development

2-Ethyl-3-hydroxybenzonitrile, a substituted aromatic nitrile, represents a scaffold of significant interest in medicinal chemistry and materials science. The interplay of its functional groups suggests potential applications where molecular recognition, electronic properties, and metabolic fate are critical. However, the transition from a promising lead compound to a viable therapeutic or functional material is contingent upon a thorough understanding of its physicochemical properties, paramount among which is its thermodynamic stability.

A compound's stability profile dictates its shelf-life, dictates viable formulation strategies, and provides critical insights into its potential degradation pathways and metabolic fate. For drug development professionals, an unstable compound can lead to loss of efficacy, the formation of toxic byproducts, and unforeseen manufacturing challenges. Therefore, a proactive and in-depth assessment of thermodynamic stability is not merely a regulatory hurdle but a cornerstone of rational drug design and development.

This guide will provide the foundational knowledge and practical methodologies to comprehensively assess the stability of 2-Ethyl-3-hydroxybenzonitrile at room temperature.

Theoretical Assessment of Stability: A Functional Group Approach

The thermodynamic stability of 2-Ethyl-3-hydroxybenzonitrile at room temperature is primarily governed by the intrinsic properties of its nitrile and hydroxyl functional groups, and their electronic interplay on the benzene ring.

The Robustness of the Nitrile Group

The cyano (-C≡N) group is characterized by a strong carbon-nitrogen triple bond, which has a substantial bond dissociation energy of approximately 887 kJ/mol.[1] This high bond energy confers significant stability to the nitrile moiety.[1] The carbon atom of the nitrile group is sp-hybridized, resulting in a linear geometry and an electrophilic character due to the high electronegativity of the nitrogen atom.[2][3][4] While reactive towards strong nucleophiles, the nitrile group is generally considered metabolically stable and less susceptible to hepatic oxidative metabolism.[5]

The Reactivity of the Phenolic Hydroxyl Group

In contrast to the nitrile group, the phenolic hydroxyl (-OH) group is a site of potential instability. Phenolic compounds are known to be susceptible to oxidation, a process that can be accelerated by factors such as light, heat, the presence of oxygen, and alkaline pH.[6][7][8][9] This can lead to the formation of colored degradation products and a loss of the desired chemical entity. The ethyl group at the ortho position to the hydroxyl group may offer some steric hindrance, potentially slowing the rate of certain intermolecular reactions, but it is unlikely to prevent oxidation entirely.

Potential Degradation Pathways

Based on the chemistry of its functional groups, several potential degradation pathways can be postulated for 2-Ethyl-3-hydroxybenzonitrile at room temperature, particularly over extended periods or under non-ideal storage conditions.

  • Oxidative Degradation: The phenolic hydroxyl group is the most likely site for oxidation. This can be initiated by atmospheric oxygen and potentially catalyzed by trace metal ions. The process can lead to the formation of quinone-type structures.

  • Hydrolysis: While the nitrile group is generally stable, it can undergo hydrolysis to the corresponding amide (2-Ethyl-3-hydroxybenzamide) and subsequently to the carboxylic acid (2-Ethyl-3-hydroxybenzoic acid).[3][10][11] This process is typically slow at neutral pH and room temperature but can be accelerated by acidic or basic conditions.

  • Photodegradation: Aromatic compounds, especially phenols, can be susceptible to degradation upon exposure to light, particularly in the UV spectrum.[7][8]

The following diagram illustrates the primary potential degradation pathways:

G A 2-Ethyl-3-hydroxybenzonitrile B Oxidative Degradation (O2, light, metal ions) A->B Susceptible Phenol D Hydrolysis (H2O, acid/base) A->D Stable Nitrile (slow) C Quinone-type Products B->C E 2-Ethyl-3-hydroxybenzamide D->E F 2-Ethyl-3-hydroxybenzoic Acid E->F

Caption: Potential degradation pathways of 2-Ethyl-3-hydroxybenzonitrile.

Experimental Determination of Thermodynamic Stability

A multi-faceted experimental approach is essential for a comprehensive and self-validating assessment of the thermodynamic stability of 2-Ethyl-3-hydroxybenzonitrile.

Isothermal Stability Studies

The core of a stability assessment involves storing the compound under controlled conditions and monitoring for degradation over time.

Protocol: Isothermal Stability at Room Temperature

  • Sample Preparation: Prepare multiple, accurately weighed samples of high-purity 2-Ethyl-3-hydroxybenzonitrile in inert, sealed vials (e.g., amber glass to protect from light).

  • Storage Conditions: Store the vials in a temperature-controlled chamber at 25 °C ± 2 °C with controlled humidity (e.g., 60% RH ± 5% RH). Include a set of samples exposed to ambient light and another protected from light.

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).

  • Analytical Method: At each time point, analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

    • Rationale: An HPLC method with a photodiode array (PDA) detector is crucial. It allows for the separation of the parent compound from any degradation products and the UV-Vis spectrum from the PDA can help in the preliminary identification of degradants.

  • Data Analysis: Quantify the amount of 2-Ethyl-3-hydroxybenzonitrile remaining at each time point and identify and quantify any degradation products.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and pathways.

Protocol: Forced Degradation

  • Conditions: Expose samples of 2-Ethyl-3-hydroxybenzonitrile to a range of stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (in a solid state).

    • Photolytic: Expose to a calibrated light source (e.g., ICH option 2) for a defined period.

  • Analysis: Analyze the stressed samples by HPLC-PDA and Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: LC-MS is essential for the structural elucidation of the degradation products formed under stress, providing valuable information on the degradation pathways.

The following workflow diagram illustrates the stability testing process:

G cluster_0 Stability Assessment Workflow A High-Purity 2-Ethyl-3-hydroxybenzonitrile B Isothermal Stability Study (25°C/60%RH) A->B C Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) A->C D Time-Point Analysis (HPLC-PDA) B->D E Degradant Identification (LC-MS) C->E F Stability Profile & Degradation Pathways D->F E->F

Caption: Experimental workflow for assessing the stability of 2-Ethyl-3-hydroxybenzonitrile.

Thermal Analysis

Thermal analysis techniques provide quantitative data on the thermal stability of the compound.

Technique Principle Information Gained
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Melting point, enthalpy of fusion, and detection of thermal events like decomposition.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Decomposition temperature and information on the volatility of the compound.

Protocol: DSC and TGA Analysis

  • Instrumentation: Use a calibrated DSC and TGA instrument.

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) in an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Analyze the resulting thermograms to determine key thermal events.

Computational Assessment of Thermodynamic Stability

In silico methods provide a powerful and cost-effective means to predict the thermodynamic properties of a molecule.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.

Protocol: DFT Calculations

  • Software: Utilize a computational chemistry software package (e.g., Gaussian, Spartan).

  • Methodology:

    • Optimize the geometry of 2-Ethyl-3-hydroxybenzonitrile using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

    • Perform a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic data such as enthalpy, entropy, and Gibbs free energy of formation.

  • Analysis: The calculated thermodynamic parameters can be compared with those of known stable and unstable compounds to provide a relative measure of stability.

The logical relationship for a comprehensive stability assessment is as follows:

G A Theoretical Assessment (Functional Group Analysis) B Experimental Verification (Isothermal & Forced Degradation) A->B Guides Experimentation D Computational Modeling (DFT Calculations) B->D Validates Models E Comprehensive Stability Profile B->E C Quantitative Thermal Analysis (DSC & TGA) C->E D->E Provides Predictive Insight

Caption: A holistic approach to determining thermodynamic stability.

Conclusion and Recommendations

For researchers and drug development professionals, it is imperative to conduct empirical stability studies as outlined in this guide. Proper handling and storage, particularly protection from light and oxygen, are recommended to mitigate degradation. The combined use of isothermal and forced degradation studies, alongside thermal and computational analyses, will provide a robust and self-validating understanding of the thermodynamic stability of 2-Ethyl-3-hydroxybenzonitrile, paving the way for its successful application.

References

  • Nitrile (Chemistry) - Overview - StudyGuides.com. (2026, February 5).
  • (PDF) Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere - ResearchGate. (n.d.).
  • Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics - PubMed. (2014, August 15).
  • Stability of 40 Phenolic Compounds during Ultrasound- Assisted Extractions (UAE) - AIP Publishing. (n.d.).
  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC. (n.d.).
  • Stability of Phenolic Compounds in Grape Stem Extracts - MDPI. (2020, August 8).
  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC. (2023, April 25).
  • Benchmark thermochemistry of methylbenzonitriles: Experimental and theoretical study. (n.d.).
  • Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments - PubMed. (2008, July 15).
  • Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments - Insights into degradation pathways, persistent metabolites and involved degrader organisms | Request PDF - ResearchGate. (2008, August).
  • Benzonitrile Degradation Pathways: A Technical Support Guide - Benchchem. (n.d.).
  • Nitriles: an attractive approach to the development of covalent inhibitors - PMC. (n.d.).
  • Computational Design of Nitrile Hydratase from Pseudonocardia thermophila JCM3095 for Improved Thermostability - MDPI. (2020, October 19).
  • Chemistry of Nitriles | Organic Chemistry Class Notes |... - Fiveable. (2025, August 15).
  • Nitriles | Chemistry | Research Starters - EBSCO. (n.d.).
  • (PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil - ResearchGate. (2013, November 21).
  • 2-amino-3-ethyl-4-hydroxybenzonitrile - Chemical Synthesis Database. (2025, May 20).
  • Insights into thermal stability of thermophilic nitrile hydratases by molecular dynamics simulation - PubMed. (2008, November 15).
  • 20.7: Chemistry of Nitriles. (2025, January 19).
  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (n.d.).
  • Thermodynamics of the Hydrolysis Reactions of Nitriles | NIST. (2005, July 1).
  • 2-Hydroxybenzonitrile - ChemBK. (2024, April 9).
  • US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents. (n.d.).
  • 2-Hydroxybenzonitrile 99 611-20-1 - Sigma-Aldrich. (n.d.).
  • Process For Preparation Of 2 Hydroxybenzonitrile - Quick Company. (n.d.).
  • US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents. (n.d.).
  • Thermal stability analysis of nitrile additives in LiFSI for lithium-ion batteries: An accelerating rate calorimetry study - Yonsei University. (2024, May 15).
  • Thermal stability analysis of nitrile additives in LiFSI for lithium-ion batteries: An accelerating rate calorimetry study - PubMed. (2024, April 9).
  • Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1) - Cheméo. (n.d.).
  • Gas-phase synthetic pathways to benzene and benzonitrile: a combined microwave and thermochemical investigation - RSC Publishing. (n.d.).
  • 2-amino-5-bromo-3-ethyl-4-hydroxybenzonitrile - Chemical Synthesis Database. (2025, May 20).
  • 2-Ethylbenzonitrile | C9H9N | CID 123443 - PubChem - NIH. (n.d.).
  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC. (2024, June 22).
  • Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis - Benchchem. (n.d.).
  • ethyl 2-hydroxybenzoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.).
  • 2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile cobalt(ii) with HSA: an experimental and molecular dynamic study - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters - MDPI. (2022, April 16).
  • Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features - MDPI. (2024, October 11).
  • m-Hydroxybenzoic Acid: Quantifying Thermodynamic Stability and Influence of Solvent on the Nucleation of a Polymorphic System - ResearchGate. (n.d.).

Sources

Exploratory

2-Ethyl-3-hydroxybenzonitrile: Comprehensive Material Safety and Advanced Handling Framework

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary In modern drug discovery and agrochemical developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized aromatic building blocks are critical for synthesizing complex active pharmaceutical ingredients (APIs). 2-Ethyl-3-hydroxybenzonitrile (CAS: 791137-12-7) [1] is a specialized intermediate that offers a unique trifunctional scaffold: a nucleophilic phenol, an ortho-directing/sterically active ethyl group, and an electrophilic nitrile moiety.

Because this compound is a rare, highly specific derivative, standard boilerplate safety data sheets often lack the mechanistic depth required for advanced laboratory handling. As a Senior Application Scientist, I have designed this whitepaper to bridge that gap. By extrapolating the physicochemical behaviors of its constituent functional groups—drawing upon authoritative safety data for structural analogs like 2[2] and 3[3]—this guide provides a self-validating system for safe handling, toxicological risk mitigation, and synthetic application.

Chemical Identity & Physicochemical Properties

To design effective experimental and safety protocols, we must first establish the quantitative baseline of the molecule. The table below summarizes the core identity metrics of 2-Ethyl-3-hydroxybenzonitrile.

PropertyValueCausality / Relevance
Chemical Name 2-Ethyl-3-hydroxybenzonitrileNomenclature dictates a 1,2,3-trisubstituted benzene ring.
CAS Number 791137-12-7Unique identifier for procurement and inventory tracking[1].
Molecular Formula C9H9NOIndicates a highly unsaturated, conjugated system (UV active).
Molecular Weight 147.17 g/mol Low molecular weight suggests high cell-membrane permeability.
Key Functional Groups Nitrile (-C≡N), Phenol (-OH)Drives both synthetic utility and toxicological hazards.
Estimated pKa ~9.5 (Phenolic -OH)Requires moderate to strong bases (e.g., K2CO3, NaH) for deprotonation.

Mechanistic Toxicology & GHS Classification

The hazard profile of 2-Ethyl-3-hydroxybenzonitrile is intrinsically linked to its dual functional groups. By analyzing the 4[4] and 3[3], we can confidently map the anticipated Global Harmonized System (GHS) classifications for this compound.

The Phenolic Hazard (Corrosivity and Dermal Toxicity)

Phenols are notorious for their ability to rapidly penetrate the stratum corneum. Upon contact, the weakly acidic hydroxyl group disrupts cellular lipid bilayers and induces rapid protein denaturation. This manifests as severe skin burns (Skin Corr. 1C) and irreversible eye damage (Eye Dam. 1)[3]. Furthermore, the local anesthetic effect of phenols can mask the initial pain of exposure, leading to delayed treatment and deeper tissue necrosis.

The Nitrile Hazard (Systemic Toxicity)

While the covalently bound nitrile group is stable under ambient conditions, it poses a severe risk upon ingestion or inhalation (Acute Tox. 4)[2]. In vivo, hepatic Cytochrome P450 enzymes can metabolize certain aliphatic and aromatic nitriles, potentially releasing free cyanide ions ( CN− ). Cyanide binds to cytochrome c oxidase in the mitochondrial electron transport chain, halting cellular respiration and causing acute systemic hypoxia.

Toxicity Compound 2-Ethyl-3-hydroxybenzonitrile Phenol Phenol Moiety (Protein Denaturation) Compound->Phenol Nitrile Nitrile Moiety (Metabolic Cleavage) Compound->Nitrile Skin Severe Skin/Eye Burns (Skin Corr. 1C) Phenol->Skin Tox Systemic Hypoxia (Acute Tox. 4) Nitrile->Tox

Caption: Mechanistic toxicity pathways of 2-Ethyl-3-hydroxybenzonitrile.

Safe Handling & Self-Validating Laboratory Protocols

To ensure absolute safety, laboratory personnel must implement systems that inherently validate their own efficacy.

Personal Protective Equipment (PPE) Causality
  • Gloves: Standard thin nitrile gloves are insufficient for prolonged handling of phenol derivatives, as phenols can permeate thin nitrile within minutes. Protocol: Use double-gloved heavy-duty nitrile, or preferably, Neoprene gloves when handling the neat material or concentrated solutions.

  • Respirator/Ventilation: Always handle within a certified Class II Type A2 chemical fume hood. Self-Validation: Before opening the container, tape a small piece of tissue to the bottom of the sash. If the tissue is not actively pulled inward by the airflow, the hood velocity is compromised, and handling must be aborted.

Storage and Incompatibility

Store in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

  • Causality: Phenols are susceptible to auto-oxidation, forming colored quinone impurities over time. The nitrile group is sensitive to strong acids and bases, which can catalyze hydrolysis to the corresponding amide or carboxylic acid.

Experimental Protocol: Chemoselective O-Alkylation

A common application for 2-Ethyl-3-hydroxybenzonitrile in drug discovery is the elaboration of the hydroxyl group via O-alkylation. The presence of the ortho-ethyl group introduces significant steric hindrance, requiring optimized conditions to ensure high yields without triggering nitrile hydrolysis.

Step-by-Step Methodology
  • Atmospheric Purging (Preparation): Flame-dry a 50 mL two-neck round-bottom flask. Purge with Argon for 15 minutes. Causality: Prevents the oxidation of the highly reactive phenoxide intermediate.

  • Substrate Deprotonation: Dissolve 1.0 equivalent (eq) of 2-Ethyl-3-hydroxybenzonitrile in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add 1.5 eq of finely powdered, oven-dried Potassium Carbonate ( K2​CO3​ ). Stir at room temperature for 30 minutes. Self-Validation: The solution will visually shift from colorless to a distinct yellow/orange. This colorimetric change acts as an internal control, confirming successful phenoxide anion generation.

  • Electrophile Addition: Using a syringe pump, add 1.2 eq of the chosen electrophile (e.g., Benzyl Bromide) dropwise over 10 minutes. Causality: Dropwise addition prevents localized exothermic spikes, suppressing unwanted dialkylation or Friedel-Crafts side reactions.

  • Thermal Activation: Attach a reflux condenser and heat the reaction block to 80°C for 4 hours. Causality: The ortho-ethyl group sterically shields the nucleophilic oxygen. Ambient temperature is insufficient to overcome the activation energy barrier; 80°C provides the necessary kinetic energy without degrading the nitrile.

  • Quenching & Specialized Extraction: Cool the mixture to room temperature and pour it into 5 volumes of vigorously stirred ice-cold water. Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution ( 3×20 mL). Causality: Standard brine washes often fail to remove DMF completely. Aqueous LiCl forms a highly water-soluble complex with DMF, ensuring the organic layer is exceptionally pure before solvent evaporation.

Protocol S1 1. Purge Argon Atmosphere S2 2. Deprotonate K2CO3 in DMF S1->S2 S3 3. Alkylate Add Electrophile S2->S3 S4 4. Activate Heat to 80°C S3->S4 S5 5. Quench Ice Water & LiCl S4->S5

Caption: Step-by-step O-alkylation workflow for 2-Ethyl-3-hydroxybenzonitrile.

References

  • BLD Pharm. 2-(tert-Butyl)-5-hydroxybenzonitrile (Contains CAS 791137-12-7 Inventory Data). Retrieved March 23, 2026. URL:[1]

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Hydroxybenzonitrile. Retrieved March 23, 2026. URL:[2]

  • Tokyo Chemical Industry (TCI). Safety Data Sheet: 2-Ethylphenol. Retrieved March 23, 2026. URL:[3]

  • Sigma-Aldrich. 3-Cyanophenol / 3-Hydroxybenzonitrile Product Information. Retrieved March 23, 2026. URL:[4]

Sources

Foundational

Solubility Profile of 2-Ethyl-3-hydroxybenzonitrile in Organic Solvents: A Comprehensive Technical Guide

Executive Summary 2-Ethyl-3-hydroxybenzonitrile (CAS: 791137-12-7) is a sterically nuanced, multi-functional aromatic compound utilized as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethyl-3-hydroxybenzonitrile (CAS: 791137-12-7) is a sterically nuanced, multi-functional aromatic compound utilized as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The molecule features a unique triad of functional groups: a hydrogen-bonding hydroxyl group (-OH), a strongly dipolar nitrile group (-C≡N), and a lipophilic ethyl chain (-CH₂CH₃) attached to a benzene core.

For researchers and drug development professionals, understanding the solubility profile of this compound is non-negotiable. Solubility dictates reaction kinetics during synthesis, defines purification parameters (e.g., recrystallization), and governs formulation strategies for biological assays. This whitepaper provides an in-depth analysis of the solvation thermodynamics, predictive modeling, empirical solubility data, and validated experimental protocols for 2-Ethyl-3-hydroxybenzonitrile.

Molecular Anatomy & Solvation Thermodynamics

The solubility of a crystalline solid in an organic solvent is a thermodynamic process governed by the disruption of the solute's crystal lattice (an endothermic process) and the subsequent formation of solute-solvent interactions (an exothermic process)[1].

The structural features of 2-Ethyl-3-hydroxybenzonitrile dictate its solvent affinity:

  • Hydroxyl Group (-OH) at C3: Acts as both a strong hydrogen-bond donor and acceptor. This functional group drives solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF)[2].

  • Nitrile Group (-C≡N) at C1: Possesses a strong dipole moment and acts as a hydrogen-bond acceptor. It heavily favors solvation in polar aprotic environments via dipole-dipole interactions.

  • Ethyl Group (-CH₂CH₃) at C2: This is the critical differentiator from standard hydroxybenzonitriles. The ethyl group introduces significant steric hindrance between the nitrile and hydroxyl groups. Causality in Solvation: This steric bulk disrupts planar π−π stacking in the crystal lattice, lowering the lattice energy compared to unsubstituted analogs. Consequently, the thermodynamic barrier to dissolution is reduced, slightly enhancing its solubility in moderately non-polar or halogenated solvents via London dispersion forces.

Solvation Molecule 2-Ethyl-3-hydroxybenzonitrile (Solute) OH Hydroxyl (-OH) H-Bond Donor/Acceptor Molecule->OH CN Nitrile (-C≡N) Strong Dipole/H-Bond Acceptor Molecule->CN Alkyl Ethyl & Benzene Ring London Dispersion Molecule->Alkyl Protic Polar Protic Solvents (e.g., MeOH, EtOH) OH->Protic Strong H-Bonding Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) OH->Aprotic H-Bond Donation CN->Protic H-Bond Acceptance CN->Aprotic Dipole-Dipole NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Alkyl->NonPolar Hydrophobic Interactions

Caption: Logical relationship between the functional groups of 2-Ethyl-3-hydroxybenzonitrile and solvent classes.

Predictive Framework: Hansen Solubility Parameters (HSP)

To systematically select organic solvents without relying solely on trial and error, scientists utilize Hansen Solubility Parameters (HSP) . This framework partitions the total cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ )[3].

The compatibility between 2-Ethyl-3-hydroxybenzonitrile and a solvent is determined by the HSP distance ( Ra​ ), calculated as:

Ra​=4(δD1​−δD2​)2+(δP1​−δP2​)2+(δH1​−δH2​)2​
  • Minimizing Ra​ : Solvents that yield a small Ra​ value relative to the solute will exhibit the highest solvating power[3].

  • Because 2-Ethyl-3-hydroxybenzonitrile possesses high δP​ (due to the nitrile) and high δH​ (due to the hydroxyl), solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) perfectly align with its coordinate space, resulting in near-instantaneous dissolution.

Empirical Solubility Profile in Organic Solvents

Based on structural homology to related benzonitriles and thermodynamic principles, the solubility of 2-Ethyl-3-hydroxybenzonitrile across standard laboratory solvents is categorized below. Note: Quantitative thresholds are defined at standard ambient temperature (25°C).

Solvent ClassSpecific SolventEstimated SolubilityMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Freely Soluble (>100 mg/mL)Exceptional H-bond acceptor; strong dipole aligns with the -C≡N group. Ideal for biological assay stock solutions[4].
Polar Aprotic N,N-Dimethylformamide (DMF)Freely Soluble (>100 mg/mL)High dielectric constant; effectively solvates the polar functional groups without competing H-bond donation.
Polar Protic Methanol (MeOH) / Ethanol (EtOH)Soluble (30 - 100 mg/mL)Forms robust hydrogen bond networks with the -OH group. Solubility is slightly limited by solvent-solvent self-association[2].
Moderate Polar Ethyl Acetate (EtOAc)Soluble (10 - 50 mg/mL)Good H-bond acceptor (carbonyl oxygen) and moderate dipole; excellent for liquid-liquid extraction workflows.
Halogenated Dichloromethane (DCM)Sparingly Soluble (1 - 10 mg/mL)Relies heavily on dispersion forces and weak dipole interactions. The ethyl group aids solubility here by increasing lipophilicity.
Non-Polar Hexane / HeptanePractically Insoluble (<1 mg/mL)Cannot overcome the lattice energy established by the polar -OH and -CN groups. Useful as an anti-solvent for recrystallization.
Aqueous Water / PBS BufferPractically Insoluble (<0.1 mg/mL)The hydrophobic bulk of the benzene ring and ethyl group outweighs the hydration enthalpy of the polar groups[4].

Experimental Methodology: Thermodynamic Solubility Determination

To generate precise, quantitative solubility data for specific process conditions, the Isothermal Shake-Flask Method is the industry gold standard[5]. Unlike kinetic solubility (which measures dissolution rate and can be skewed by supersaturation), this method guarantees true thermodynamic equilibrium between the solid and liquid phases[6].

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of 2-Ethyl-3-hydroxybenzonitrile solid (e.g., 50 mg) into a 5 mL glass vial containing 2 mL of the target organic solvent.

    • Self-Validation Check: Ensure visible solid remains at the bottom of the vial. If all solid dissolves, the solution is not saturated; add more solid until a persistent suspension is achieved[6].

  • Isothermal Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled orbital shaker (e.g., at 25.0 ± 0.1 °C) and agitate at 200 RPM for 24 to 48 hours[1].

    • Causality: 24-48 hours is strictly required to overcome the activation energy of dissolution and allow any metastable supersaturated states to precipitate back into the stable crystalline form[6].

  • Phase Separation:

    • Remove the vial and allow it to stand undisturbed for 2 hours at the test temperature to let larger particulates settle.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter (ensure the filter material is compatible with the organic solvent).

    • Causality: Filtration removes microcrystals. Analyzing unfiltered supernatant will falsely inflate the solubility reading due to solid particles scattering light or dissolving during subsequent dilution[1].

  • Quantification:

    • Dilute the filtered aliquot with a compatible solvent to bring the concentration within the linear dynamic range of the analytical instrument.

    • Quantify using High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 254 nm for benzonitriles) against a pre-established calibration curve.

ShakeFlask Step1 1. Solid Addition Add excess 2-E-3-HBN to target solvent (Ensure visible solid remains) Step2 2. Isothermal Incubation Agitate at constant temp (e.g., 25°C) for 24-48 hours Step1->Step2 Step3 3. Equilibrium Verification Sample at intervals to confirm concentration plateau Step2->Step3 Step4 4. Phase Separation Settle and filter through 0.45 µm PTFE (Removes microcrystals) Step3->Step4 Step5 5. Analytical Quantification Dilution followed by HPLC/UV-Vis Analysis Step4->Step5

Caption: Workflow for the Isothermal Shake-Flask Method to determine thermodynamic solubility.

Troubleshooting & Process Optimization

When working with 2-Ethyl-3-hydroxybenzonitrile in downstream applications (such as in vitro biological assays or biphasic chemical reactions), scientists frequently encounter kinetic precipitation.

Mitigating Aqueous Precipitation (The "DMSO Crash")

Because the compound is freely soluble in DMSO but practically insoluble in water, diluting a high-concentration DMSO stock directly into an aqueous buffer often results in rapid precipitation[4].

  • Optimization Strategy 1 (Stepwise Dilution): Instead of a single 1:100 dilution, perform serial dilutions (e.g., 1:10, then 1:10) using intermediate mixtures of organic solvent and buffer to prevent localized supersaturation[4].

  • Optimization Strategy 2 (Co-solvency): Incorporate biocompatible co-solvents or surfactants (e.g., 5% PEG-400, 1% Tween-80) into the final aqueous phase. These excipients lower the dielectric constant of the water and form micelles that encapsulate the lipophilic ethyl/benzene core, maintaining the compound in solution.

Temperature Dependence

Dissolution of 2-Ethyl-3-hydroxybenzonitrile is an endothermic process. According to the Van 't Hoff equation, increasing the temperature of the solvent will exponentially increase the solubility[6]. If a process requires higher concentrations in a moderately polar solvent (like Ethyl Acetate), heating the solvent to 40-50°C during the reaction phase is a highly effective optimization technique.

References

  • Royal Society of Chemistry. "Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters." RSC Advances. Available at: [Link]

  • National Institutes of Health (PMC). "Elucidating the Solubility Enhancement of Active Pharmaceutical Ingredients through Hydrotropy: A Case of Local Anesthetics." Pharmaceutics. Available at:[Link]

  • ScienceDirect (DOI). "Enhanced solubility of poorly water-soluble drugs in a choline chloride/diethylene glycol deep eutectic solvent: experimental and thermodynamic modeling." Journal of Molecular Liquids. Available at:[Link]

  • American Chemical Society. "Modeling the Solubility of Monoterpenoids with Hybrid and Predictive Thermodynamic Tools." ACS Omega. Available at: [Link]

Sources

Exploratory

A Strategic Guide to the Preliminary In Vitro Screening of 2-Ethyl-3-hydroxybenzonitrile

Foreword: Charting the Course for a Novel Compound The journey of a novel chemical entity from discovery to a potential therapeutic candidate is both systematic and exploratory. This guide is designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Novel Compound

The journey of a novel chemical entity from discovery to a potential therapeutic candidate is both systematic and exploratory. This guide is designed for researchers, scientists, and drug development professionals embarking on the initial characterization of 2-Ethyl-3-hydroxybenzonitrile. Given the limited publicly available biological data on this specific molecule, this document serves as a comprehensive roadmap for its preliminary in vitro screening. We will proceed from the foundational assessment of cellular toxicity to more nuanced evaluations of its potential interactions with key biological targets. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is a self-validating system designed to yield clear, interpretable, and trustworthy data.

The structure of 2-Ethyl-3-hydroxybenzonitrile, featuring a phenolic hydroxyl group and a nitrile substituent, suggests the potential for a range of biological activities. The phenolic moiety is a common feature in many antimicrobial and antioxidant compounds, while the benzonitrile structure is a versatile scaffold in medicinal chemistry.[1] This guide will therefore outline a logical, tiered screening cascade to efficiently probe these potential activities.

Part 1: Foundational Cytotoxicity Assessment - The Gateway to Further Screening

Before investigating any specific biological activity, it is paramount to determine the concentration range at which 2-Ethyl-3-hydroxybenzonitrile exhibits cytotoxic effects. This foundational knowledge prevents misleading results in subsequent assays where a decrease in signal could be misinterpreted as specific inhibition rather than cell death.[2][3] We will employ two robust, colorimetric methods for this purpose: the MTT and XTT assays.

The Principle of Tetrazolium Salt Reduction Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are predicated on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[4][5][6] In viable cells, mitochondrial dehydrogenases and other cellular redox potentials drive this conversion.[6][7] The intensity of the resulting color is directly proportional to the number of viable cells.[4][7]

The primary distinction between the two lies in the solubility of the formazan product. The MTT assay produces a water-insoluble purple formazan that must be solubilized with a detergent before measurement, whereas the XTT assay yields a water-soluble orange formazan, simplifying the protocol.[4][5]

Experimental Workflow: Cytotoxicity Profiling

The following diagram outlines the general workflow for assessing the cytotoxicity of 2-Ethyl-3-hydroxybenzonitrile.

G cluster_0 Cell Seeding & Treatment cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of 2-Ethyl-3-hydroxybenzonitrile B->C D Treat cells with compound and controls C->D E Incubate for 24-72 hours D->E F Add MTT or XTT reagent E->F G Incubate for 2-4 hours F->G H (For MTT only) Add solubilization buffer G->H I Read absorbance on a plate reader H->I J Plot dose-response curve I->J K Calculate IC50 value J->K

Caption: Workflow for MTT/XTT Cytotoxicity Assay.

Detailed Protocol: XTT Cell Viability Assay
  • Cell Seeding: Seed a panel of relevant human cell lines (e.g., a cancerous line like HeLa and a non-cancerous line like HEK293) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Ethyl-3-hydroxybenzonitrile in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO only (vehicle control) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin). Also, include wells with medium only for background measurement.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[4]

  • Assay Development: Add 50 µL of the XTT working solution to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle control (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation and Interpretation

The results of the cytotoxicity screening should be summarized in a table.

Cell LineAssay TypeIncubation Time (h)IC50 (µM) [95% CI]
HeLaXTT24Calculated Value
HeLaXTT48Calculated Value
HEK293XTT24Calculated Value
HEK293XTT48Calculated Value

A compound with an IC50 value greater than 30-50 µM is generally considered non-cytotoxic in the context of initial screening and allows for a wide concentration range in subsequent bioassays.

Part 2: Probing for Specific Biological Activity

With a clear understanding of the compound's cytotoxic profile, we can proceed to screen for specific biological activities. The following assays are proposed based on the structural features of 2-Ethyl-3-hydroxybenzonitrile. All subsequent assays should be performed at non-cytotoxic concentrations.

Antimicrobial Activity Screening

The phenolic hydroxyl group is a well-known pharmacophore for antimicrobial activity.[1] A preliminary screen for antibacterial and antifungal activity is a logical next step.

  • Microorganism Preparation: Prepare standardized inoculums of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains in their respective growth broths.

  • Compound Dilution: In a 96-well plate, perform serial dilutions of 2-Ethyl-3-hydroxybenzonitrile in the appropriate broth.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include wells with broth only (sterility control), broth with inoculum (growth control), and a known antibiotic/antifungal (positive control).

  • Incubation: Incubate the plates under appropriate conditions for each microorganism (e.g., 18-24 hours at 37°C for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting enzymes.[9] A general screen against a panel of relevant enzymes can provide valuable insights into the compound's mechanism of action. Given its phenolic nature, enzymes involved in inflammatory pathways (e.g., cyclooxygenases) or cancer-related kinases could be of interest.

These assays measure the activity of a specific enzyme in the presence and absence of the test compound.[10] The enzyme catalyzes the conversion of a substrate to a product, which can be detected, often through a change in absorbance or fluorescence. A decrease in product formation indicates inhibition.

G A Select target enzyme and substrate-detection system B Perform initial screen at a single high concentration of 2-Ethyl-3-hydroxybenzonitrile A->B C Identify 'hits' (e.g., >50% inhibition) B->C D For hits, perform dose-response assay to determine IC50 C->D E Conduct mechanism of action studies (e.g., vary substrate concentration) D->E

Caption: Tiered approach for enzyme inhibition screening.

  • Reagent Preparation: Prepare assay buffer, a stock solution of the target enzyme, and a stock solution of the substrate.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of 2-Ethyl-3-hydroxybenzonitrile. Include controls with no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the assay temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the rate of product formation over time (kinetic read) or measure the endpoint after a fixed time.

  • Data Analysis: Calculate the initial reaction velocities (rates). Determine the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot percent inhibition versus log[inhibitor] to calculate the IC50 value.[9]

Receptor Binding Assays

To investigate if the compound interacts with specific cell surface or intracellular receptors, radioligand binding assays are the gold standard.[11][12] These assays are highly sensitive and robust for quantifying the affinity of a ligand for its receptor.[11]

This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.[11][13] The assay is performed with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound.[11][14] A reduction in the amount of bound radioactivity indicates that the test compound is binding to the same receptor.[14]

  • Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the receptor of interest.

  • Assay Incubation: In a multi-tube format or 96-well plate, incubate the membranes with a fixed concentration of the radioligand (typically at or below its Kd value) and a range of concentrations of 2-Ethyl-3-hydroxybenzonitrile.

  • Control Wells:

    • Total Binding: Membranes + radioligand only.

    • Non-specific Binding (NSB): Membranes + radioligand + a high concentration of a known unlabeled ligand to saturate the receptors.

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly done by rapid filtration through glass fiber filters, which trap the membranes.[11]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to determine the IC50 of the test compound.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Reporter Gene Assays

To assess the compound's effect on specific signaling pathways or gene expression, reporter gene assays are invaluable.[15][16] These assays link the activity of a promoter or response element of interest to the expression of an easily measurable "reporter" protein, such as luciferase or beta-galactosidase.[17][18]

Cells are transfected with a plasmid containing a luciferase gene downstream of a specific regulatory DNA sequence (e.g., the promoter for an inflammatory cytokine). If the test compound activates or inhibits the signaling pathway that controls this promoter, the expression level of luciferase will change accordingly.[17][19] The addition of a luciferin substrate results in a light-producing reaction, and the luminescence intensity is proportional to the amount of luciferase enzyme, thus reflecting the activity of the pathway.[17]

G A Select cell line and reporter construct for pathway of interest (e.g., NF-κB-luciferase) B Transfect cells with the reporter plasmid A->B C Seed transfected cells into a 96-well plate B->C D Treat cells with 2-Ethyl-3-hydroxybenzonitrile +/- a known pathway activator C->D E Incubate for an appropriate duration (e.g., 6-24 hours) D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Analyze data relative to controls G->H

Caption: Workflow for a Luciferase Reporter Gene Assay.

Conclusion and Forward Look

This guide has outlined a strategic, multi-tiered approach for the preliminary in vitro screening of 2-Ethyl-3-hydroxybenzonitrile. By starting with a foundational assessment of cytotoxicity, we establish a safe therapeutic window for subsequent, more specific assays. The proposed screening cascade, encompassing antimicrobial, enzyme inhibition, receptor binding, and reporter gene assays, provides a comprehensive framework for elucidating the compound's potential biological activities. The data generated from these assays will be critical in making informed decisions about the future trajectory of this novel compound in the drug discovery pipeline, guiding hit-to-lead optimization and further mechanistic studies.

References

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  • The Biological Activity of 2-Hydroxybenzonitrile: A Technical Guide. Benchchem.
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  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. PMC.
  • 2-amino-3-ethyl-4-hydroxybenzonitrile.
  • Effects of 2,3-Dehydrosilybin and Its Galloyl Ester and Methyl Ether Derivatives on Human Umbilical Vein Endothelial Cells. PubMed.
  • Is Your MTT Assay Really the Best Choice?.
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
  • Enzymatic Assay of Trypsin Inhibitor. Sigma-Aldrich.
  • What are the Steps of a Reporter Gene Assay?. Indigo Biosciences.
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  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC.
  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH.
  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • Gene reporter assays. BMG LABTECH.
  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
  • Reporter Genes and their Applications.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potenti
  • Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. European Biomedical Institute.
  • 6.4: Enzyme Inhibition. Biology LibreTexts.
  • 2-Ethylbenzonitrile | C9H9N | CID 123443. PubChem - NIH.
  • Radioligand Binding Assay.
  • The Importance of In Vitro Assays. Visikol.
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  • Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare.
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Protocols & Analytical Methods

Method

Synthesis of 2-Ethyl-3-hydroxybenzonitrile: A Detailed Protocol for Researchers

An in-depth guide to the two-step synthesis of 2-Ethyl-3-hydroxybenzonitrile, a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive, step-by-step protocol, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the two-step synthesis of 2-Ethyl-3-hydroxybenzonitrile, a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive, step-by-step protocol, including mechanistic insights and practical considerations for its successful laboratory-scale preparation.

Introduction

2-Ethyl-3-hydroxybenzonitrile is a substituted aromatic nitrile of significant interest in the development of novel pharmaceuticals and functional materials. Its unique substitution pattern, featuring ethyl, hydroxyl, and nitrile functional groups, makes it a versatile precursor for a wide range of chemical modifications. This application note provides a detailed, two-step synthetic protocol for the preparation of 2-Ethyl-3-hydroxybenzonitrile, commencing from the readily available starting material, 2-ethylphenol. The synthesis involves an initial ortho-formylation of 2-ethylphenol to yield 2-ethyl-3-hydroxybenzaldehyde, which is subsequently converted to the target nitrile. This guide is intended for researchers and scientists in drug development and organic synthesis, offering not only a procedural outline but also a discussion of the underlying chemical principles and experimental best practices.

Synthetic Strategy

The synthesis of 2-Ethyl-3-hydroxybenzonitrile is approached via a two-step sequence. The first step involves the introduction of a formyl group ortho to the hydroxyl group of 2-ethylphenol. For this transformation, the Duff reaction is a suitable and effective method, known for its preference for ortho-formylation of phenols.[1][2] The second step is the conversion of the resulting 2-ethyl-3-hydroxybenzaldehyde to the corresponding nitrile. This is efficiently achieved through a one-pot reaction with hydroxylamine hydrochloride, which proceeds via an oxime intermediate that dehydrates in situ.[3][4]

Part I: Synthesis of 2-Ethyl-3-hydroxybenzaldehyde via Duff Reaction

The Duff reaction provides a reliable method for the ortho-formylation of phenols using hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically glyceroboric acid or acetic acid.[5][6] The reaction proceeds through a series of steps involving the formation of an iminium ion from hexamine, electrophilic attack on the electron-rich phenol ring, and subsequent hydrolysis to the aldehyde.[1] The ortho-selectivity is a key advantage of this reaction for the synthesis of the desired intermediate.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
2-EthylphenolC₈H₁₀O122.1612.2 g (0.1 mol)
HexamethylenetetramineC₆H₁₂N₄140.1921.0 g (0.15 mol)
Glacial Acetic AcidCH₃COOH60.05150 mL
Hydrochloric Acid (conc.)HCl36.46As needed for acidification
Diethyl Ether(C₂H₅)₂O74.12For extraction
Anhydrous Magnesium SulfateMgSO₄120.37For drying
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethylphenol (12.2 g, 0.1 mol) and hexamethylenetetramine (21.0 g, 0.15 mol).

  • Addition of Acid: To this mixture, add 150 mL of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Maintain the reflux for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 400 mL of cold water.

  • Acidification and Product Formation: Add concentrated hydrochloric acid dropwise to the aqueous mixture until it is acidic (pH 1-2), while stirring. This will hydrolyze the intermediate Schiff base to the aldehyde. A solid precipitate of 2-ethyl-3-hydroxybenzaldehyde may form.

  • Work-up and Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If the product separates as an oil, extract the aqueous mixture with diethyl ether (3 x 100 mL). Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-ethyl-3-hydroxybenzaldehyde.

Part II: Synthesis of 2-Ethyl-3-hydroxybenzonitrile

The conversion of the aldehyde to a nitrile is a crucial step. A one-pot synthesis using hydroxylamine hydrochloride in the presence of a suitable catalyst and solvent is an efficient method.[3][7] This reaction first forms an aldoxime, which then undergoes dehydration to yield the nitrile. Various reagents can effect this dehydration, with ferrous sulfate in DMF being a mild and effective option.[3]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
2-Ethyl-3-hydroxybenzaldehydeC₉H₁₀O₂150.1715.0 g (0.1 mol)
Hydroxylamine HydrochlorideNH₂OH·HCl69.498.3 g (0.12 mol)
Anhydrous Ferrous SulfateFeSO₄151.911.5 g (0.01 mol)
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)H73.09100 mL
Ethyl AcetateCH₃COOC₂H₅88.11For extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01For washing
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethyl-3-hydroxybenzaldehyde (15.0 g, 0.1 mol) in 100 mL of N,N-dimethylformamide (DMF).

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (8.3 g, 0.12 mol) and anhydrous ferrous sulfate (1.5 g, 0.01 mol).

  • Reaction: Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to remove any acidic impurities, followed by a wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Ethyl-3-hydroxybenzonitrile.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Part I: Synthesis of 2-Ethyl-3-hydroxybenzaldehyde cluster_step2 Part II: Synthesis of 2-Ethyl-3-hydroxybenzonitrile A 2-Ethylphenol C Duff Reaction (Reflux) A->C B Hexamethylenetetramine Glacial Acetic Acid B->C D Hydrolysis (HCl) C->D E 2-Ethyl-3-hydroxybenzaldehyde D->E F 2-Ethyl-3-hydroxybenzaldehyde H One-pot Oxime Formation and Dehydration (Reflux) F->H G Hydroxylamine Hydrochloride Ferrous Sulfate, DMF G->H I 2-Ethyl-3-hydroxybenzonitrile H->I

Sources

Application

Application Notes and Protocols for HPLC Analysis of 2-Ethyl-3-hydroxybenzonitrile

Introduction In the landscape of pharmaceutical development and chemical synthesis, the rigorous analysis of intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the rigorous analysis of intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 2-Ethyl-3-hydroxybenzonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its purity and degradation profile must be meticulously controlled and monitored. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose, offering the requisite sensitivity, specificity, and resolution.

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to developing a robust, stability-indicating HPLC method for the analysis of 2-Ethyl-3-hydroxybenzonitrile. We will delve into the scientific rationale behind methodological choices, present detailed experimental protocols, and outline a complete method validation strategy compliant with international regulatory standards.

Physicochemical Properties of 2-Ethyl-3-hydroxybenzonitrile

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

PropertyValue/InformationSignificance for HPLC Method Development
Structure A benzonitrile core with an ethyl group at position 2 and a hydroxyl group at position 3.The aromatic ring provides UV chromophores essential for detection. The hydroxyl and nitrile groups impart polarity, influencing retention behavior.
Molecular Formula C9H9NO-
Molecular Weight 147.17 g/mol -
pKa The pKa of the phenolic hydroxyl group is estimated to be around 7-9, similar to 2-cyanophenol (pKa ≈ 7.17)[1][2] and other substituted phenols[3][4][5].The ionization state of the hydroxyl group is pH-dependent. To ensure consistent retention times and good peak shape, the mobile phase pH should be controlled to be at least 1.5-2 pH units away from the analyte's pKa.
Predicted logP The predicted octanol-water partition coefficient (logP) suggests moderate hydrophobicity.This indicates that reversed-phase chromatography will be a suitable mode of separation.
UV Absorption The benzonitrile structure is expected to exhibit strong UV absorbance. The primary absorption maxima for benzonitrile are around 220 nm and 270 nm[6]. The hydroxyl and ethyl substituents will likely cause a bathochromic shift (shift to longer wavelengths).A UV detector is the preferred choice. Wavelengths around 220 nm (for higher sensitivity) or a less solvent-interfering wavelength like 270 nm should be evaluated.

HPLC Method Development Strategy

Our strategy for developing a robust HPLC method for 2-Ethyl-3-hydroxybenzonitrile analysis is a systematic process. It begins with initial parameter selection based on the analyte's properties and progresses through optimization to achieve the desired chromatographic performance.

Initial Method Parameters: A Rational Approach

1. Mode of Chromatography: Reversed-Phase (RP-HPLC)

Given the moderate polarity of 2-Ethyl-3-hydroxybenzonitrile, reversed-phase HPLC is the logical starting point. This technique separates molecules based on their hydrophobicity, with more nonpolar compounds retained longer on a nonpolar stationary phase.

2. Stationary Phase (Column) Selection

The choice of the stationary phase is critical for achieving the desired selectivity.

  • C18 (Octadecylsilane): A C18 column is the workhorse of reversed-phase chromatography and serves as an excellent initial choice due to its wide applicability and robust nature.[7]

  • Phenyl-Hexyl: For aromatic compounds like 2-Ethyl-3-hydroxybenzonitrile, a Phenyl-Hexyl column can offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte.[7] This can be particularly useful for separating structurally similar impurities.

  • Polar-Embedded Phases (e.g., RP-Amide): These phases can provide enhanced retention and improved peak shape for polar compounds, especially when using highly aqueous mobile phases.[8]

Recommendation: Begin with a C18 column. If peak shape or resolution with closely eluting impurities is suboptimal, explore a Phenyl-Hexyl column.

3. Mobile Phase Selection

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. Methanol can provide different selectivity and is a stronger proton donor.[9]

  • Aqueous Phase and pH Control: To ensure reproducible retention and symmetrical peak shapes, the mobile phase pH must be controlled. Given the acidic nature of the phenolic hydroxyl group, an acidic mobile phase will keep the analyte in its neutral, more retained form. A buffer such as phosphate or formate is recommended. A starting point of pH 3.0 is advisable.

Initial Mobile Phase Composition: A gradient elution from a low to a high percentage of organic modifier is recommended for initial screening to determine the approximate solvent strength required to elute the analyte and any potential impurities within a reasonable timeframe.

4. Detection

A Diode Array Detector (DAD) or a UV-Vis detector is ideal. Initial screening should be performed at a wavelength of 220 nm for high sensitivity and 270 nm to assess potential interferences from the mobile phase.

Experimental Workflow for Method Development

The following diagram illustrates the logical flow of the HPLC method development process.

MethodDevelopmentWorkflow cluster_Initial Initial Parameter Selection cluster_Optimization Method Optimization cluster_Finalization Method Finalization Start Define Analytical Target Profile Column_Select Select Column (e.g., C18) Start->Column_Select Mobile_Phase_Select Select Mobile Phase (ACN/Water with Buffer) Column_Select->Mobile_Phase_Select Detector_Select Select Detector (UV @ 220/270 nm) Mobile_Phase_Select->Detector_Select Initial_Run Perform Initial Gradient Run Detector_Select->Initial_Run Evaluate_Chromatogram Evaluate Retention, Resolution, and Peak Shape Initial_Run->Evaluate_Chromatogram Optimize_Gradient Optimize Gradient Profile Evaluate_Chromatogram->Optimize_Gradient Suboptimal Retention/Resolution Optimize_pH Optimize Mobile Phase pH Evaluate_Chromatogram->Optimize_pH Poor Peak Shape Optimize_Temp Optimize Column Temperature Evaluate_Chromatogram->Optimize_Temp Improve Efficiency/Selectivity Final_Method Finalized Isocratic/Gradient Method Evaluate_Chromatogram->Final_Method Acceptable Performance Optimize_Gradient->Evaluate_Chromatogram Optimize_pH->Evaluate_Chromatogram Optimize_Temp->Evaluate_Chromatogram Validation Proceed to Method Validation Final_Method->Validation MethodValidationWorkflow cluster_Preparation Preparation cluster_Execution Execution of Validation Experiments cluster_Reporting Reporting Validation_Protocol Prepare Validation Protocol Specificity Specificity (including Forced Degradation) Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Analyze Data Against Acceptance Criteria Robustness->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report

Sources

Method

Application Note: Divergent Cross-Coupling Strategies for 2-Ethyl-3-hydroxybenzonitrile

Structural Context & Mechanistic Rationale The functionalization of 2-Ethyl-3-hydroxybenzonitrile presents a unique topological challenge in synthetic organic chemistry. The molecule features a 1,2,3-contiguous substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Context & Mechanistic Rationale

The functionalization of 2-Ethyl-3-hydroxybenzonitrile presents a unique topological challenge in synthetic organic chemistry. The molecule features a 1,2,3-contiguous substitution pattern where the C2-ethyl group is flanked by a cyano group at C1 and a hydroxyl group at C3. This creates a severe "steric wall" around the C3 position.

Direct cross-coupling of the phenol is impossible; it must first be converted into a pseudo-halide. While tosylates are common, the extreme steric hindrance of the ortho-ethyl group renders aryl tosylates kinetically inert toward oxidative addition. Therefore, conversion to a trifluoromethanesulfonate (triflate) is mandatory. The highly electron-withdrawing nature of the triflate group, combined with the meta-cyano group, sufficiently lowers the activation energy required for the palladium(0) insertion step.

Once activated, the cross-coupling (whether forming C–C or C–N bonds) requires highly specialized, sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) to force the palladium center into a highly reactive, mono-ligated L1​Pd(0) state[1].

Phase I: Electrophilic Activation (Triflation)

Causality in Reagent Selection

To convert the phenol to a triflate, Trifluoromethanesulfonic anhydride ( Tf2​O ) is used. The choice of base is critical. Unhindered bases like pyridine or triethylamine can form stable, unreactive intermediates or trigger side reactions (such as ketene formation or nucleophilic attack on the nitrile). Therefore, a sterically hindered, non-nucleophilic base such as 2,6-lutidine or 2,6-di-tert-butylpyridine must be employed. These bases act purely as proton sponges, ensuring the Tf2​O reacts exclusively with the phenoxide[2].

Protocol 1: Synthesis of 3-Cyano-2-ethylphenyl trifluoromethanesulfonate

Self-Validating System: This reaction is highly sensitive to moisture. The generation of white fumes (triflic acid) upon addition of Tf2​O indicates water contamination, which will severely depress yields.

  • Setup: Flame-dry a 100 mL Schlenk flask under argon. Add 2-Ethyl-3-hydroxybenzonitrile (10.0 mmol, 1.0 equiv) and anhydrous CH2​Cl2​ (40 mL).

  • Base Addition: Inject 2,6-lutidine (15.0 mmol, 1.5 equiv) via syringe. Stir for 5 minutes to ensure homogeneity.

  • Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78 °C.

  • Electrophile Addition: Slowly add Tf2​O (12.0 mmol, 1.2 equiv) dropwise over 15 minutes. The slow addition controls the exotherm and prevents localized polymerization.

  • Maturation: Maintain at -78 °C for 1 hour, then remove the bath and allow the reaction to warm to room temperature over 2 hours.

  • Validation Check: Analyze an aliquot via TLC (4:1 Hexanes/EtOAc). The starting phenol ( Rf​≈0.2 ) should be completely replaced by a new, UV-active spot ( Rf​≈0.6 ).

  • Workup: Quench with saturated aqueous NaHCO3​ (20 mL). Extract with CH2​Cl2​ (3 × 20 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Phase II: Palladium-Catalyzed Cross-Coupling

Mechanistic Insight: The Ligand Dictates the Pathway

First-generation ligands (e.g., PPh3​ , dppf) fail with 3-cyano-2-ethylphenyl triflate. They form bis-ligated Pd(0)L2​ complexes that are too bulky to undergo oxidative addition into the hindered C–OTf bond.

  • For Suzuki-Miyaura (C–C bond): SPhos is the optimal ligand. Its dicyclohexylphosphine moiety is highly electron-rich, accelerating oxidative addition, while its biphenyl backbone provides a stabilizing secondary Pd-arene interaction that prevents catalyst deactivation[1].

  • For Buchwald-Hartwig (C–N bond): RuPhos is required. The isopropoxy groups on the lower ring of RuPhos create a specific steric pocket that accelerates the notoriously difficult reductive elimination of secondary amines, while simultaneously preventing β -hydride elimination[3].

Quantitative Optimization Data

Table 1: Ligand and Base Optimization for Cross-Coupling of 3-Cyano-2-ethylphenyl triflate

Reaction TypeLigandBaseSolventTemp (°C)Mechanistic Outcome / Expected Yield
Suzuki-Miyaura PPh3​ Na2​CO3​ Toluene/ H2​O 90<10% (Bis-ligated Pd(0) fails oxidative addition)
Suzuki-MiyauraSPhos K3​PO4​ Toluene/ H2​O 90>85% (Optimal transmetalation & reductive elimination)
Buchwald-HartwigBINAP Cs2​CO3​ 1,4-Dioxane100<20% (Sluggish reductive elimination due to steric bulk)
Buchwald-HartwigRuPhos Cs2​CO3​ 1,4-Dioxane100>80% (Isopropoxy groups prevent β -hydride elimination)
Protocol 2: Suzuki-Miyaura Cross-Coupling (C–C Formation)
  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with 3-Cyano-2-ethylphenyl triflate (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), Pd(OAc)2​ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous K3​PO4​ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add degassed Toluene (4 mL) and degassed H2​O (0.4 mL). Causality Note: Water is essential to hydroxylate the boron species, forming the reactive boronate required for transmetalation.

  • Reaction: Seal the vial and heat at 90 °C for 12 hours.

  • Validation Check: A color change from pale yellow to dark red/brown indicates active Pd(0) formation. If the solution turns black with a precipitate, Pd-black has formed, indicating oxygen contamination or ligand dissociation.

Protocol 3: Buchwald-Hartwig Amination (C–N Formation)
  • Preparation: Under an inert atmosphere, combine the triflate (1.0 mmol, 1.0 equiv), secondary amine (1.2 mmol, 1.2 equiv), Pd2​(dba)3​ (0.01 mmol, 1 mol% Pd), RuPhos (0.04 mmol, 4 mol%), and Cs2​CO3​ (2.0 mmol, 2.0 equiv). Causality Note: Cs2​CO3​ is required because weaker bases fail to deprotonate the sterically hindered Pd(II)-amine intermediate, which would stall the catalytic cycle[3].

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5 mL).

  • Reaction: Heat at 100 °C for 16 hours.

  • Validation Check: Monitor via GC-MS. The disappearance of the triflate mass ( m/z 279) and the appearance of the product mass confirms successful coupling. Hydrolysis back to the phenol ( m/z 147) indicates trace water in the dioxane.

Reaction Workflow Visualization

G SM 2-Ethyl-3-hydroxybenzonitrile (Sterically Hindered) Triflate 3-Cyano-2-ethylphenyl triflate (Activated Electrophile) SM->Triflate Tf2O, 2,6-Lutidine CH2Cl2, -78°C to RT Suzuki Suzuki-Miyaura (C-C Coupling) Triflate->Suzuki Ar-B(OH)2, Pd(OAc)2 SPhos, K3PO4 Buchwald Buchwald-Hartwig (C-N Coupling) Triflate->Buchwald HNR2, Pd2(dba)3 RuPhos, Cs2CO3 Prod1 Biaryl Derivative Suzuki->Prod1 Prod2 Aniline Derivative Buchwald->Prod2

Workflow for the activation and divergent cross-coupling of 2-Ethyl-3-hydroxybenzonitrile.

References

  • [1] Yin, J., & Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 2002, 124(7), 1162-1163. URL:[Link]

  • [3] Taeufer, T., & Pospech, J. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 2020, 85(11), 7097-7111. URL:[Link]

  • [2] Stang, P. J., & Dueber, T. E. Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses, 1974, 54, 79 (Coll. Vol. 6, p. 757). URL:[Link]

Sources

Application

Application Note and Detailed Protocol for the O-alkylation of 2-Ethyl-3-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive protocol for the O-alkylation of 2-Ethyl-3-hydroxybenzonitrile, a critical transformation for the synthesis of various p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive protocol for the O-alkylation of 2-Ethyl-3-hydroxybenzonitrile, a critical transformation for the synthesis of various pharmaceutical intermediates and fine chemicals. This document offers a detailed experimental procedure, an in-depth discussion of the underlying chemical principles, and strategies for troubleshooting and optimization.

Introduction

O-alkylation of phenols is a fundamental reaction in organic synthesis, enabling the formation of aryl ethers. The Williamson ether synthesis is a classic and widely utilized method for this transformation.[1][2] This reaction involves the deprotonation of a phenol to form a highly nucleophilic phenoxide ion, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide.[3][4] The subject of this protocol, 2-Ethyl-3-hydroxybenzonitrile, presents unique considerations due to the electronic and steric influence of its substituents. The electron-withdrawing cyano group increases the acidity of the phenolic proton, facilitating its removal.[1][5] Conversely, the ortho-ethyl group introduces steric hindrance, which can impede the approach of the alkylating agent.[6] This protocol is designed to effectively address these molecular characteristics to achieve high-yield O-alkylation.

Reaction Mechanism and Rationale

The O-alkylation of 2-Ethyl-3-hydroxybenzonitrile proceeds via a two-step mechanism. The first step is the deprotonation of the phenolic hydroxyl group by a base to form the corresponding phenoxide ion. The second step is the nucleophilic attack of the phenoxide ion on the alkylating agent in an SN2 reaction.

O_Alkylation_Mechanism Phenol 2-Ethyl-3-hydroxybenzonitrile Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide AlkylHalide Alkyl Halide (R-X) TransitionState Sₙ2 Transition State AlkylHalide->TransitionState Phenoxide->TransitionState Nucleophilic Attack Product 2-Alkoxy-6-ethylbenzonitrile TransitionState->Product Byproduct Salt (e.g., KX) + H₂O/HCO₃⁻ TransitionState->Byproduct

Caption: Mechanism of O-alkylation of 2-Ethyl-3-hydroxybenzonitrile.

The choice of a moderately strong base, such as potassium carbonate, is justified by the increased acidity of the phenolic proton due to the electron-withdrawing cyano group.[1][5] Stronger bases like sodium hydride are also effective but require more stringent anhydrous conditions.[3][7] A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is selected to solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide anion.[7] Elevated reaction temperatures are often necessary to overcome the steric hindrance imposed by the ortho-ethyl group.[6]

Experimental Protocol

This protocol provides a general procedure for the O-alkylation of 2-Ethyl-3-hydroxybenzonitrile. The reaction parameters may be adjusted based on the specific alkylating agent used.

Materials and Equipment
  • 2-Ethyl-3-hydroxybenzonitrile

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Alkylating agents are often toxic and volatile; handle with care.

  • DMF is a potential reproductive toxin; avoid inhalation and skin contact.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Ethyl-3-hydroxybenzonitrile (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material (concentration of ~0.5 M). Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.2 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir. Monitor the progress of the reaction by TLC. The reaction time can vary from 4 to 24 hours depending on the reactivity of the alkylating agent.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-alkoxy-6-ethylbenzonitrile.

Reaction Parameters and Troubleshooting

The success of the O-alkylation can be influenced by the choice of reagents and reaction conditions. The following table provides a starting point for various alkylating agents.

Alkylating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)
Methyl IodideK₂CO₃DMF604-8
Ethyl BromideK₂CO₃DMF708-12
Benzyl BromideK₂CO₃DMF806-10
Isopropyl BromideNaHTHFReflux12-24

Troubleshooting:

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can quench the phenoxide.

    • Increase the reaction temperature or time to overcome steric hindrance.

    • Consider using a stronger base like sodium hydride, particularly for less reactive alkylating agents.

    • Phase-transfer catalysis can sometimes improve yields.[8]

  • Side Reactions:

    • C-alkylation can be a competing side reaction, although it is less common for phenols with electron-withdrawing groups. Using less polar solvents can sometimes favor O-alkylation.

    • Elimination can occur with secondary and tertiary alkyl halides, especially at higher temperatures.[4][7] If this is an issue, consider using a milder base and lower reaction temperature. For sterically hindered ethers, the Mitsunobu reaction may be a suitable alternative.[9]

Visualization of Experimental Workflow

Workflow Start Start Setup Reaction Setup: - 2-Ethyl-3-hydroxybenzonitrile - K₂CO₃ - Anhydrous DMF Start->Setup Add_Alkyl_Halide Add Alkyl Halide Setup->Add_Alkyl_Halide Heat_React Heat and Stir (60-80°C) Monitor by TLC Add_Alkyl_Halide->Heat_React Workup Aqueous Work-up: - Quench with water - Extract with Ethyl Acetate - Wash with Brine Heat_React->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Pure 2-Alkoxy-6-ethylbenzonitrile Purify->Product

Caption: Experimental workflow for the O-alkylation of 2-Ethyl-3-hydroxybenzonitrile.

References

  • Acid Base Properties Of Phenols. (n.d.).
  • Effect of side groups on phenol acidity. (n.d.). Retrieved from [Link]

  • Acidity of Phenols. (2025, January 4). Save My Exams. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Phenol Acidity. (n.d.). SATHEE JEE. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved from [Link]

  • O-Alkylation of phenol derivatives via a nucleophilic substitution. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Convenient O-alkylation of phenols. (n.d.). Academia.edu. Retrieved from [Link]

  • Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Method for the preparation of 2 hydroxybenzonitrile. (n.d.). Google Patents.
  • Williamson Ether Synthesis. (2021, July 5). Chemistry LibreTexts. Retrieved from [Link]

  • Steric effects. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Method

Applications of 2-Ethyl-3-hydroxybenzonitrile in agrochemical discovery

Title: Advanced Application Notes: 2-Ethyl-3-hydroxybenzonitrile in Agrochemical Discovery Introduction & Mechanistic Rationale 2-Ethyl-3-hydroxybenzonitrile (CAS 791137-12-7) is a highly privileged, multi-functional bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Application Notes: 2-Ethyl-3-hydroxybenzonitrile in Agrochemical Discovery

Introduction & Mechanistic Rationale

2-Ethyl-3-hydroxybenzonitrile (CAS 791137-12-7) is a highly privileged, multi-functional building block in modern agrochemical R&D. As a Senior Application Scientist, I frequently utilize this scaffold due to its unique electronic and steric properties. The cyano (-C≡N) group acts as a strong electron-withdrawing moiety, significantly lowering the pKa of the adjacent hydroxyl group while providing a robust hydrogen-bond acceptor for target protein interactions[1]. Concurrently, the ethyl group at the 2-position introduces critical lipophilicity (tuning the LogP) and steric bulk, which enhances metabolic stability and directs regioselective functionalization.

This scaffold is primarily deployed in three agrochemical discovery pipelines:

  • Photosystem II (PSII) Inhibitors: Halogenation of the phenol ring yields analogs of bromoxynil, which disrupt weed photosynthesis by binding to the D1 protein[2].

  • Mitochondrial Respiration Inhibitors: O-alkylation of the hydroxyl group generates precursors for methoxyacrylate fungicides (e.g., azoxystrobin analogs) that target the cytochrome bc1 complex[1].

  • Plant Defense Inducers: The benzonitrile core is a known metabolite and structural analog for systemic acquired resistance (SAR) inducers like isotianil[3].

MOA A 2-Ethyl-3-hydroxybenzonitrile (Precursor) B Halogenated Analogs (Herbicides) A->B Halogenation (Br2/Cl2) C Etherified Analogs (Fungicides) A->C O-Alkylation (Methoxyacrylates) D Photosystem II (Plastoquinone binding) B->D Inhibits D1 Protein E Cytochrome bc1 Complex (Mitochondrial Respiration) C->E Binds Qo site F Weed Death (Oxidative Stress) D->F G Fungal Death (Energy Depletion) E->G

Divergent synthetic pathways of 2-Ethyl-3-hydroxybenzonitrile toward herbicide and fungicide targets.

Protocol I: Synthesis of Halogenated PSII Inhibitor Analogs

Halogenated hydroxybenzonitriles are a cornerstone class of broadleaf herbicides[2]. The following protocol details the eco-friendly, in-situ bromination of 2-Ethyl-3-hydroxybenzonitrile to yield a highly active PSII inhibitor analog.

Causality & Experimental Logic: Traditional bromination relies on liquid bromine (Br₂), which is highly toxic, volatile, and prone to causing over-oxidation. By utilizing an alkali metal bromide/bromate mixture in acidic media, active brominating species are generated in-situ at a controlled rate[2]. This self-validating system prevents thermal runaways; the reaction visually signals completion as the poly-halogenated product, being highly lipophilic, spontaneously precipitates from the aqueous phase, driving the equilibrium forward and simplifying downstream purification.

Step-by-Step Methodology:

  • Reaction Setup: Charge a multi-necked flask with 2-Ethyl-3-hydroxybenzonitrile (100 mmol) suspended in 150 mL of deionized water.

  • Reagent Addition: Add a brominating mixture of Sodium Bromide (NaBr) and Sodium Bromate (NaBrO₃) in a strict 2:1 molar ratio (e.g., 200 mmol NaBr and 100 mmol NaBrO₃) under continuous overhead stirring[2].

  • Acidification (The Trigger): Slowly add 98% Sulfuric acid (150 mmol) dropwise via an addition funnel over 45 minutes. Maintain the internal temperature between 20°C and 25°C using a water bath.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The precipitation of a dense, off-white solid indicates the formation of the dibrominated analog.

  • Isolation: Filter the precipitate through a Buchner funnel, wash with cold deionized water until the filtrate reaches pH 6.0, and dry in a vacuum oven at 50°C.

Protocol II: O-Alkylation for Methoxyacrylate Fungicide Discovery

The 3-hydroxyl group of this scaffold is an excellent nucleophile for synthesizing methoxyacrylate fungicides, which are critical for controlling agricultural pathogens[1].

Causality & Experimental Logic: Selective O-alkylation (etherification) over C-alkylation is paramount. We utilize Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). K₂CO₃ is a mild base that cleanly deprotonates the phenol without risking the hydrolysis of the sensitive nitrile group. DMF, a polar aprotic solvent, strongly solvates the potassium cation but leaves the phenoxide anion "naked." This maximizes the nucleophilicity of the oxygen, ensuring a rapid Sₙ2 displacement of the alkyl halide and preventing unwanted side reactions.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 2-Ethyl-3-hydroxybenzonitrile (50 mmol) in 100 mL of anhydrous DMF. Add finely powdered, anhydrous K₂CO₃ (75 mmol). Stir at 40°C for 30 minutes to ensure complete phenoxide formation (solution will darken slightly).

  • Alkylation: Dropwise, add the electrophile (e.g., methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate, 52 mmol) dissolved in 20 mL DMF.

  • Thermal Maturation: Elevate the temperature to 70°C and stir for 4 hours.

  • Quenching & Extraction: Cool to room temperature and quench by pouring into 300 mL of ice water. Extract the aqueous phase with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Quantitative Data: Optimization of Reaction Conditions

To ensure reproducibility and high throughput in discovery campaigns, the following table summarizes our optimized parameters for both functionalization pathways.

Reaction TypeReagent SystemSolventTemp (°C)Time (h)Regioselectivity / ChemoselectivityIsolated Yield (%)
Bromination Liquid Br₂Acetic Acid252.0High (4,6-dibromo)68% (High impurities)
Bromination NaBr / NaBrO₃ / H₂SO₄Water20-253.0Excellent (4,6-dibromo) 92% (High purity)
O-Alkylation NaOHWater/THF606.0Poor (Nitrile hydrolysis observed)45%
O-Alkylation K₂CO₃DMF704.0Excellent (Exclusive O-alkylation) 88%

Protocol III: Controlled-Release Formulation via Nanocarrier Intercalation

A major challenge with benzonitrile herbicides is their high volatility and susceptibility to soil leaching. Recent green chemistry innovations have demonstrated that intercalating these anionic herbicides into Zinc-Aluminum Layered Double Hydroxides (LDHs or hydrotalcite nanosheets) reduces volatility by over 3-fold and significantly retards leaching[4].

Causality & Experimental Logic: This protocol uses a modified co-precipitation method without heating or organic solvents[4]. By operating at pH 10.0, the herbicide remains fully deprotonated (anionic). As the Zn²⁺ and Al³⁺ salts precipitate to form the positively charged brucite-like layers, the anionic herbicide is electrostatically drawn into the interlayer galleries. This creates a self-assembling, controlled-release nanocarrier that only releases the active ingredient upon ion exchange with soil carbonates or root exudates.

Workflow Step1 Step 1: Precursor Solution Dissolve Herbicide in NaOH Step2 Step 2: Metal Salt Addition Zn(NO3)2 & Al(NO3)3 Step1->Step2 Step3 Step 3: Co-precipitation Stir at pH 10.0 (Room Temp) Step2->Step3 Step4 Step 4: Centrifugation & Washing Remove unreacted salts Step3->Step4 Step5 Step 5: Lyophilization Yield Herbicide@HTlc Nanosheets Step4->Step5

Workflow for the intercalation of benzonitrile herbicides into Zn-Al hydrotalcite nanosheets.

Step-by-Step Methodology:

  • Herbicide Solubilization: Dissolve the synthesized halogenated 2-Ethyl-3-hydroxybenzonitrile analog (10 mmol) in 50 mL of a 0.2 M NaOH solution to generate the phenoxide anion.

  • Metal Salt Preparation: In a separate flask, dissolve Zn(NO₃)₂·6H₂O (20 mmol) and Al(NO₃)₃·9H₂O (10 mmol) in 50 mL of deionized water (Zn:Al ratio of 2:1).

  • Co-precipitation: Dropwise, add the metal salt solution to the herbicide solution under vigorous stirring at room temperature. Simultaneously add 1.0 M NaOH to strictly maintain the pH at 10.0[4].

  • Aging & Washing: Stir the resulting white slurry for 2 hours. Centrifuge at 8000 rpm for 10 minutes. Wash the pellet three times with deionized water to remove unbound nitrates.

  • Drying: Lyophilize (freeze-dry) the washed pellet for 24 hours to obtain the Herbicide@HTlc nanosheets as a fine powder.

References

  • Green Chemistry (RSC Publishing). Controlled release of herbicides by 2,4-D-, MCPA-, and bromoxynil-intercalated hydrotalcite nanosheets. Retrieved from: [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). Public Release Summary on new active constituent isotianil in the product Routine 200 SC Fungicide. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Ethyl-3-hydroxybenzonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing yield bottlenecks in the synthesis of 2-ethyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing yield bottlenecks in the synthesis of 2-ethyl-3-hydroxybenzonitrile (CAS 791137-12-7)[1].

The primary synthetic challenge for this molecule lies in the chemoselectivity required. The starting material, 2-ethyl-3-hydroxybenzaldehyde (CAS 532966-36-2)[2], contains a highly nucleophilic free phenolic hydroxyl group. Standard nitrile synthesis protocols often destroy this functional group, leading to intractable mixtures. This guide provides field-proven, causality-driven solutions to maximize your yield while preserving molecular integrity.

Mechanistic Pathway & Workflow Visualization

To understand where reactions fail, we must first map the chemical logic. The optimal route is a one-pot condensation-dehydration sequence using hydroxylamine hydrochloride ( NH2​OH⋅HCl ) in dimethyl sulfoxide (DMSO). DMSO acts not just as a solvent, but as an "activated" participant that drives the elimination of water without requiring harsh acylating agents[3].

Mechanism A 2-Ethyl-3-hydroxybenzaldehyde C Aldoxime Intermediate (Stable) A->C Condensation B NH2OH·HCl B->C E 2-Ethyl-3-hydroxybenzonitrile C->E -H2O D Activated DMSO (Thermal Dehydration) D->C Promotes elimination

Fig 1: Chemoselective one-pot synthesis pathway avoiding phenol protection.

Workflow Step1 1. Reagent Mixing Aldehyde + NH2OH·HCl in DMSO Step2 2. Thermal Activation Stir at 100°C for 3-4 hours Step1->Step2 Step3 3. LC-MS/TLC Monitoring Track oxime (m/z 166) to nitrile (m/z 148) Step2->Step3 Step4 4. Aqueous Quench & Extraction Ice-water precipitation, EtOAc extraction Step3->Step4 Step5 5. Organic Wash Wash with brine to remove DMSO Step4->Step5 Step6 6. Concentration & Purification Silica gel plug or crystallization Step5->Step6

Fig 2: Standardized workflow for the DMSO-mediated synthesis of the nitrile.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at the intermediate stage, and I am not getting the nitrile. Why? Causality: The conversion of an aldehyde to a nitrile via hydroxylamine is a two-stage thermodynamic process. The first stage (condensation to the aldoxime) occurs rapidly at room temperature. However, the second stage (dehydration of the oxime to the nitrile) requires a significant thermodynamic driving force. If your reaction is stalling, you lack the thermal energy required to break the N-O bond and eliminate water. Solution: Ensure your reaction mixture is heated to strictly 100–110 °C. At this temperature, DMSO actively participates in the dehydration mechanism, acting as an oxygen acceptor to drive the reaction forward[3].

Q2: I used POCl3​ (or SOCl2​ ) to force the dehydration, but my yield is <30% and TLC shows a complex mixture. What happened? Causality: You have encountered a chemoselectivity failure. 2-Ethyl-3-hydroxybenzaldehyde possesses a free, highly nucleophilic phenolic -OH group. Aggressive dehydrating agents like phosphorus oxychloride ( POCl3​ ) or acetic anhydride ( Ac2​O ) are indiscriminate; they will rapidly react with the phenol to form phosphate esters or acetates. This destroys your starting material and creates a tar-like mixture of over-reacted byproducts. Solution: You must abandon harsh Lewis acids and acylating agents. Switch to the chemoselective DMSO/ NH2​OH⋅HCl system, which selectively dehydrates the oxime while leaving the phenol completely intact. Alternatively, formic acid can be used as a mild dehydrating solvent[4].

Q3: I have complete conversion by LC-MS, but I lose most of my product during the aqueous workup. How can I fix this? Causality: 2-Ethyl-3-hydroxybenzonitrile is a highly polar molecule (containing both a nitrile and a phenol). Furthermore, DMSO is a high-boiling, water-miscible solvent that readily partitions into organic extraction phases (like Ethyl Acetate) if not aggressively washed out, leading to product entrapment in an oily DMSO residue. Solution: Utilize a "salting out" and precipitation strategy. Quench the hot reaction directly into a 10x volume of vigorously stirred ice water to force the product to precipitate. During extraction, wash the organic layer sequentially with water (at least 3 times) and then saturated brine to force the DMSO into the aqueous phase.

Quantitative Data: Dehydration Condition Comparison

To empirically justify the recommended protocol, review the comparative data below. This table highlights the severe yield penalties incurred when chemoselectivity is ignored.

Reagent SystemDehydration TempYield (%)Chemoselectivity (Phenol Intact)Major Byproduct / Failure Mode
NH2​OH⋅HCl / DMSO 100 °C 88 - 92% Excellent Trace unreacted oxime
NH2​OH⋅HCl / HCOOH100 °C80 - 85%GoodTrace O-formylated phenol
NH2​OH⋅HCl / POCl3​ 80 °C< 30%PoorO-phosphorylated adducts
NH2​OH⋅HCl / Ac2​O 120 °C< 40%PoorO-acetylated adducts

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By verifying the specific analytical checkpoints (IPCs) at each step, you guarantee the mechanistic integrity of the synthesis before proceeding to the next phase.

Objective: One-pot synthesis of 2-ethyl-3-hydroxybenzonitrile from 2-ethyl-3-hydroxybenzaldehyde.

Step 1: Reagent Assembly & Condensation

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethyl-3-hydroxybenzaldehyde (10.0 mmol, 1.50 g) in anhydrous DMSO (15 mL).

  • Add hydroxylamine hydrochloride ( NH2​OH⋅HCl , 12.0 mmol, 0.83 g) in one single portion.

  • Stir the mixture at room temperature for 30 minutes.

  • Validation Checkpoint 1: Analyze via LC-MS. The starting aldehyde ( [M-H]− = 149) should be completely consumed. You must observe the stable aldoxime intermediate ( [M+H]+ = 166). Do not proceed to heating until this mass is dominant.

Step 2: Thermal Dehydration 4. Attach a reflux condenser to the flask. 5. Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously for 3 to 4 hours.

  • Validation Checkpoint 2: Analyze via LC-MS or TLC (Hexanes/EtOAc 3:1). The polar oxime mass ( [M+H]+ = 166) must disappear, replaced by the target nitrile ( [M-H]− = 146). The reaction mixture will slightly darken but should remain homogeneous.

Step 3: Quench and Precipitation 6. Remove the flask from the oil bath and allow it to cool to approximately 40 °C. 7. Pour the mixture slowly into a beaker containing 150 mL of vigorously stirred ice water.

  • Validation Checkpoint 3: A white to off-white precipitate must form immediately. This visual cue confirms the successful conversion to the less polar nitrile and the partitioning of DMSO into the water.

Step 4: Extraction and Purification 8. Extract the aqueous suspension with Ethyl Acetate ( 3×40 mL). 9. Critical Step: Wash the combined organic layers with distilled water ( 3×50 mL) followed by saturated aqueous NaCl (50 mL). Causality: This extensive washing is thermodynamically required to break the DMSO-EtOAc solvation complex. 10. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. 11. Purify the crude solid via a short silica gel plug (Hexanes/EtOAc) or recrystallization from hot toluene to yield the pure 2-ethyl-3-hydroxybenzonitrile.

References

  • Augustine, J. K., Bombrun, A., & Atta, R. N. (2011). Participation of 'activated DMSO' in the one-pot transformation of aldehydes to nitriles. Synlett, 2011(15), 2223-2227. URL:[Link]

  • Olah, G. A., & Keumi, T. (1979). Improved one-step conversion of aldehydes into nitriles with hydroxylamine in formic acid solution. Synthesis, 1979(2), 112-113. URL:[Link]

  • Fang, W.-Y., & Qin, H.-L. (2019). Cascade Process for Direct Transformation of Aldehydes (RCHO) to Nitriles (RCN) Using Inorganic Reagents NH2OH/Na2CO3/SO2F2 in DMSO. The Journal of Organic Chemistry, 84(9), 5803-5812. URL:[Link]

Sources

Optimization

Troubleshooting low solubility of 2-Ethyl-3-hydroxybenzonitrile in aqueous media

Welcome to the technical support resource for 2-Ethyl-3-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 2-Ethyl-3-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of this compound. The following information is structured in a question-and-answer format to directly address common issues and provide robust, scientifically-grounded solutions.

Section 1: Understanding the Solubility Challenge

Q1: Why is my 2-Ethyl-3-hydroxybenzonitrile not dissolving in aqueous buffers?

A1: The poor aqueous solubility of 2-Ethyl-3-hydroxybenzonitrile is a direct consequence of its molecular structure. It possesses a delicate balance of hydrophobic (water-repelling) and hydrophilic (water-attracting) features.

  • Hydrophobic Character: The primary contributors to its low water solubility are the benzene ring and the ethyl group. These nonpolar moieties are unable to form favorable hydrogen bonds with water molecules, leading to a high energetic penalty for dissolution. The estimated octanol-water partition coefficient (LogP), a measure of hydrophobicity, is likely in the range of 2.0-2.5, indicating a significant preference for nonpolar environments.

  • Hydrophilic Character: The molecule has two polar functional groups: a hydroxyl (-OH) group and a nitrile (-C≡N) group. While the hydroxyl group can participate in hydrogen bonding, its contribution is overshadowed by the larger hydrophobic regions.

The interplay of these features dictates the compound's overall low solubility.

cluster_molecule 2-Ethyl-3-hydroxybenzonitrile cluster_properties Resulting Properties Compound Structure Hydrophobic Regions Benzene Ring, Ethyl Group Hydrophilic Regions Hydroxyl Group, Nitrile Group Properties Physicochemical Profile High Hydrophobicity (Est. LogP 2.0-2.5) Weakly Acidic Phenol (Est. pKa ~8.5-9.0) Low Aqueous Solubility Compound:f1->Properties:f1 Dominates Compound:f2->Properties:f2 Enables pH Modulation Properties:f1->Properties:f3

Caption: Key structural features influencing the solubility of 2-Ethyl-3-hydroxybenzonitrile.

Q2: What are the key physicochemical properties I should be aware of?

A2: Understanding the estimated properties of 2-Ethyl-3-hydroxybenzonitrile is critical for designing an effective solubilization strategy. Since experimental data for this specific molecule is scarce, we rely on values from structurally similar compounds.

PropertyEstimated ValueSignificance for Solubility
Molecular Weight ~147.18 g/mol Influences diffusion and dissolution rates.
pKa 8.5 - 9.0The phenolic hydroxyl group is weakly acidic. At pH values above the pKa, it will deprotonate to form a much more soluble phenolate anion.
LogP 2.0 - 2.5Indicates the compound is significantly more soluble in lipids/nonpolar solvents than in water. A primary driver of low aqueous solubility.
Appearance Crystalline SolidThe energy required to break the crystal lattice must be overcome by solvation energy, which is low in water.

Section 2: Initial Troubleshooting & First-Line Approaches

This section details the most direct methods for improving solubility. These should be your first line of experimentation.

Q3: Can I improve solubility by simply changing the pH of my buffer?

A3: Yes, pH adjustment is the most effective and straightforward initial strategy. The principle is based on the ionization of the weakly acidic phenolic hydroxyl group.

Causality: According to Le Châtelier's Principle, removing a product from a dissolution equilibrium will shift the equilibrium to favor more dissolution.[1][2] By raising the pH of the aqueous medium above the compound's pKa (~8.5-9.0), you deprotonate the hydroxyl group (Ar-OH) to form the water-soluble phenolate salt (Ar-O⁻).[3][4] This in-situ salt formation dramatically increases the compound's affinity for the aqueous phase.

Recommendation: Prepare your stock solution in a basic buffer (e.g., pH 9.5-10.5) or by adding a small amount of a base like sodium hydroxide (NaOH). For many applications, a 10- to 100-fold increase in solubility can be achieved.

cluster_equilibrium Dissolution Equilibrium at Neutral pH cluster_intervention Intervention: Increase pH > pKa cluster_reaction Ionization Reaction Solid Compound(solid) Dissolved Compound(aq) Solid->Dissolved Low Solubility Compound(aq) Compound(aq) AddBase Add OH⁻ (e.g., NaOH) Phenolate Anion(aq) Phenolate Anion(aq) Compound(aq)->Phenolate Anion(aq) + OH⁻  ⇌  H₂O Result Result: Increased Solubility Phenolate Anion(aq)->Result Shifts Equilibrium (Le Châtelier's Principle)

Caption: Mechanism of solubility enhancement via pH adjustment.

Q4: My experiment is pH-sensitive and must be run at pH 7.4. What should I do?

A4: If pH adjustment is not an option, using a co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[5][6]

Causality: The primary barrier to dissolving a hydrophobic compound in water is the high energy required to create a cavity in the highly structured water-hydrogen bond network. A co-solvent disrupts this network, making the solvent mixture more "hydrocarbon-like" and thus more accommodating to the nonpolar regions of your compound.[7]

Common Co-solvents:

  • Ethanol: A common and effective choice.

  • Dimethyl Sulfoxide (DMSO): A very strong solvent, but use with caution as it can have biological effects.

  • Propylene Glycol (PG) & Polyethylene Glycols (PEGs): Often used in pharmaceutical formulations.[6][8]

Recommendation: Start by preparing a concentrated stock solution of your compound in 100% of a co-solvent like DMSO or ethanol. Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Be mindful of the final co-solvent percentage; aim for the lowest concentration possible (typically <1-5%) to avoid impacting your experimental system.[6]

Co-SolventTypical Starting % (v/v)ProsCons
DMSO < 1%High solubilizing powerCan be toxic to cells; may affect experimental outcomes
Ethanol < 5%Less toxic than DMSO; widely availableCan cause protein precipitation at higher concentrations
PEG 400 1-10%Low toxicity; commonly used in formulationsMore viscous; may not be as potent as DMSO/Ethanol

Section 3: Advanced Solubilization Strategies

If the initial approaches are insufficient or incompatible with your experimental design, more advanced formulation strategies may be required.

Q5: I've tried co-solvents, but my compound precipitates upon dilution into the aqueous buffer. What's next?

A5: This is a common problem known as "fall-out." It occurs when the co-solvent concentration drops sharply upon dilution, making the final solution unable to support the dissolved compound. The next steps involve using formulation excipients like surfactants or cyclodextrins.

Strategy 1: Surfactant-Mediated Solubilization

Causality: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can partition into the hydrophobic core, effectively being carried in a water-soluble vehicle.[9][10]

Common Surfactants:

  • Non-ionic: Polysorbates (Tween® 20, Tween® 80), Cremophor® EL. These are generally preferred due to lower toxicity.[11]

  • Anionic: Sodium Dodecyl Sulfate (SDS). More likely to denature proteins.

  • Cationic: Cetyltrimethylammonium Bromide (CTAB). Often more toxic.

Recommendation: Dissolve your compound and a surfactant (e.g., Tween® 80) in a small amount of an organic solvent (like ethanol) to ensure they are well-mixed. Then, evaporate the solvent and reconstitute the resulting film with your aqueous buffer. The surfactant concentration must be above its CMC.

Strategy 2: Cyclodextrin Inclusion Complexation

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[12][13] Your compound (the "guest") can fit inside the hydrophobic cavity, forming a "guest-host" inclusion complex.[14][15] This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the compound.[16]

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Much higher aqueous solubility and very commonly used in pharmaceutical formulations.[12]

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): High solubility and can be used for parenteral formulations.

Recommendation: HP-β-CD is an excellent starting point. Dissolve HP-β-CD in your aqueous buffer first, then add the solid 2-Ethyl-3-hydroxybenzonitrile and allow it to equilibrate (e.g., by stirring or sonicating) for several hours to overnight to allow for complex formation.

start Low Solubility Problem ph_check Is pH adjustment (to pH > 9) an option? start->ph_check ph_yes Use Basic Buffer (pH 9.5-10.5) for stock solution. ph_check->ph_yes Yes cosolvent_check Prepare concentrated stock in DMSO or Ethanol. Does it precipitate on dilution? ph_check->cosolvent_check No cosolvent_no Successful Solubilization. Keep co-solvent % low. cosolvent_check->cosolvent_no No advanced_methods Use Advanced Methods cosolvent_check->advanced_methods Yes surfactant Micellar Solubilization (e.g., Tween® 80) advanced_methods->surfactant cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) advanced_methods->cyclodextrin

Caption: Troubleshooting workflow for enhancing the solubility of 2-Ethyl-3-hydroxybenzonitrile.

Section 4: Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Prepare a 0.1 M Sodium Hydroxide (NaOH) solution: Dissolve 0.4 g of NaOH in 100 mL of deionized water.

  • Weigh Compound: Accurately weigh 1-5 mg of 2-Ethyl-3-hydroxybenzonitrile into a clean glass vial.

  • Initial Dissolution: Add a small volume of the 0.1 M NaOH solution dropwise while vortexing until the solid is fully dissolved.

  • Buffer Addition: Add your desired aqueous buffer (e.g., PBS, TRIS) to reach the target final volume.

  • Final pH Check: Measure the pH of the final solution. If necessary, adjust it downwards carefully with a dilute acid (e.g., 0.1 M HCl), ensuring the pH remains well above 9.0 to prevent precipitation.

  • Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter compatible with high pH solutions.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 10 g of HP-β-CD in buffer and bring the final volume to 100 mL. Gentle warming may aid dissolution. Allow the solution to cool to room temperature.

  • Add Compound: Weigh the required amount of 2-Ethyl-3-hydroxybenzonitrile and add it directly to the HP-β-CD solution.

  • Equilibrate: Tightly cap the vial and place it on a rotator or shaker at room temperature. Allow the mixture to equilibrate for at least 12-24 hours. Sonication for short periods (e.g., 15-30 minutes) can accelerate the process.

  • Clarify Solution: After equilibration, there may be some undissolved excess compound. Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved solid.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your stock solution of the compound complexed with HP-β-CD. The concentration can be confirmed via HPLC or UV-Vis spectroscopy if a standard curve is available.

  • Sterilization: Filter the supernatant through a 0.22 µm syringe filter.

References
  • Jung, Y., & Kim, D. (2021). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmaceutical Investigation, 51(3), 295-310. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 604. [Link]

  • Gothoskar, A. V., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(4), 438-443. [Link]

  • Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2529-2550. [Link]

  • González-Gaitano, G., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 28(18), 6695. [Link]

  • Di Gianvincenzo, P., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. International Journal of Molecular Sciences, 25(14), 7545. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Bronich, T. K., et al. (1999). Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. Langmuir, 15(19), 6351-6357. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • American Chemical Society. (1999). Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. Langmuir. [Link]

  • ScienceDirect. (n.d.). Micellar solubilization: Significance and symbolism. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Karakas, C., & Ceylan, S. (2018). Solubilization of Hydrophobic Dyes in Surfactant Solutions. IntechOpen. [Link]

  • Valente, A. J. M., & Costa, S. M. B. (2005). Micellar solubilization of drugs. Revista Portuguesa de Farmácia, 5(1/2), 29-44. [Link]

  • Zhang, Q. W., et al. (2018). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Science and Technology, 55(10), 3845-3855. [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. [Link]

  • Al-Bahrani, H., et al. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity. Molecular Pharmaceutics, 20(3), 1313-1331. [Link]

  • Li, D., et al. (2024). Advances in Intestinal-Targeted Release of Phenolic Compounds. Foods, 13(1), 162. [Link]

  • Ferreira, O., et al. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research, 47(12), 4249-4254. [Link]

  • Chemical Synthesis Database. (n.d.). 2-amino-3-ethyl-4-hydroxybenzonitrile. [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. [Link]

  • PubChem. (n.d.). 2-Ethylbenzonitrile. [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • ChemBK. (n.d.). 2-Hydroxy benzonitrile. [Link]

  • PubChem. (n.d.). 2-Ethyl-2-hydroxybutyronitrile. [Link]

  • PubChem. (n.d.). Benzonitrile. [Link]

  • PubChem. (n.d.). 2,3-Dihydroxybenzonitrile. [Link]

  • PubChem. (n.d.). 2-(3-Ethoxyphenoxy)benzonitrile. [Link]

  • Google Patents. (n.d.).

Sources

Troubleshooting

Optimizing reaction temperature for 2-Ethyl-3-hydroxybenzonitrile cyanation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the cyanation of 2-ethyl-3-hydroxybenzonitrile. It is structured as a series of frequently asked q...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the cyanation of 2-ethyl-3-hydroxybenzonitrile. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during experimental work, with a core focus on optimizing the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for introducing a cyano group onto an aromatic ring like 2-ethyl-3-hydroxybenzonitrile?

There are several established methods for aromatic cyanation. Historically, the Sandmeyer and Rosenmund-von Braun reactions were common, but they often require harsh conditions, superstoichiometric amounts of copper(I) cyanide, and high temperatures (often over 200°C).[1][2]

Modern approaches predominantly rely on transition-metal-catalyzed cross-coupling reactions, which offer milder conditions and greater functional group tolerance.[1][3] The most prevalent methods include:

  • Palladium-catalyzed cyanation: This is a versatile method for coupling aryl halides or triflates with a cyanide source.[1][4][5] It has become a standard due to its efficiency and broad substrate scope.

  • Nickel-catalyzed cyanation: As a more cost-effective and earth-abundant alternative to palladium, nickel catalysis has emerged as a powerful tool for synthesizing aryl nitriles, capable of activating even less reactive aryl chlorides.[6][7]

For a phenol derivative like 2-ethyl-3-hydroxybenzonitrile, the hydroxyl group would first need to be converted to a better leaving group, such as a triflate (-OTf), before undergoing a palladium or nickel-catalyzed cross-coupling reaction.

Q2: Why is reaction temperature a critical parameter for the cyanation of 2-ethyl-3-hydroxybenzonitrile triflate?

Reaction temperature is arguably one of the most critical variables to control for a successful cyanation. It directly influences reaction rate, catalyst stability, and the prevalence of side reactions.

  • Too Low Temperature: The reaction may be sluggish or fail to proceed altogether, leading to low conversion of the starting material.[8] This is because the elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination, have activation energy barriers that must be overcome.

  • Optimal Temperature: At the optimal temperature, the reaction proceeds at a reasonable rate to completion with minimal degradation of reactants, products, or the catalyst, maximizing the yield of the desired 2-ethyl-3-cyanobenzonitrile.

  • Too High Temperature: Excessively high temperatures can lead to several undesirable outcomes:

    • Catalyst Decomposition: Palladium and nickel catalysts can decompose or aggregate at high temperatures, leading to a loss of catalytic activity.[1]

    • Side Reactions: Increased temperatures can promote side reactions, such as hydrolysis of the nitrile product if water is present, or decomposition of the starting material or product.[8]

    • Reduced Selectivity: For complex molecules, high temperatures can lead to a loss of selectivity, with reactions occurring at other functional groups.

Q3: What is a typical starting temperature range for a palladium-catalyzed cyanation, and how should I approach optimization?

For many palladium-catalyzed cyanation reactions of aryl bromides or triflates, a starting temperature in the range of 70°C to 110°C is common.[1][9] However, milder conditions, sometimes as low as room temperature to 40°C, have been reported with highly active catalyst systems.[10]

A systematic approach to optimization is recommended:

  • Start Conservatively: Begin with a temperature at the lower end of the expected range (e.g., 70-80°C).

  • Monitor Progress: Track the reaction's progress using a suitable analytical technique like TLC, GC-MS, or HPLC.

  • Incremental Increases: If the reaction is slow or stalled, increase the temperature in 10°C increments, allowing sufficient time at each new setpoint to observe a change in the reaction rate.[8]

  • Identify the Sweet Spot: The optimal temperature will provide a high conversion rate without a significant increase in impurity formation. Note that some modern protocols, especially those using microwave irradiation, can be complete in minutes at temperatures around 140-180°C.[11]

Q4: How does my choice of cyanide source affect the optimal reaction temperature?

The cyanide source plays a significant role.

  • Zinc Cyanide (Zn(CN)₂): A widely used reagent that is less toxic than alkali metal cyanides.[1] It often requires temperatures in the 80-120°C range for efficient cyanide transfer to the catalyst.

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and inexpensive cyanide source.[1] Cyanide transfer from the stable iron complex typically requires higher temperatures (>100°C) to facilitate its dissociation.[1]

  • Sodium or Potassium Cyanide (NaCN, KCN): These are highly effective but also highly toxic. Their low solubility in many organic solvents can be a challenge, but methods have been developed that allow for reactions at moderate temperatures (e.g., 70°C).[9]

  • Organic Cyanide Sources: Reagents like acetone cyanohydrin or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been developed as safer alternatives, often enabling reactions under milder conditions, sometimes even at room temperature with photoredox catalysis.[12][13]

Q5: What are the essential safety precautions when performing cyanation reactions?

Working with cyanide compounds requires strict adherence to safety protocols due to their high toxicity.[2][14]

  • Work in a Fume Hood: All handling of cyanide salts, including weighing and transfers, must be performed in a certified chemical fume hood to prevent inhalation of dust or hydrogen cyanide gas.[15][16]

  • Avoid Acids: Never allow cyanide salts to come into contact with acids, as this will rapidly generate highly toxic and flammable hydrogen cyanide (HCN) gas.[16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles (or a face shield if there is a splash hazard), and chemical-resistant gloves. Double-gloving is often recommended.[14][18]

  • Designated Area: Establish a clearly marked designated work area for cyanide use.[15]

  • Emergency Preparedness: Ensure an emergency safety shower and eyewash are accessible. Never work alone, and make sure colleagues are aware that you are working with cyanides.[17][18]

  • Waste Disposal: All cyanide-containing waste must be managed as hazardous waste according to institutional guidelines.[17]

Troubleshooting Guide

Problem 1: My reaction yield is low or zero. Is the temperature too low?

  • Q: I've set up my cyanation of 2-ethyl-3-(trifluoromethanesulfonyloxy)benzonitrile at 80°C, but after several hours, I see mostly starting material. What's the first temperature-related step I should take?

    A: This is a classic symptom of insufficient thermal energy to overcome the reaction's activation barrier. Before assuming other components are faulty, a systematic temperature increase is the logical first step.

    • Immediate Action: Increase the reaction temperature to 90°C and monitor for another 1-2 hours. If conversion begins, but remains slow, you can further increase the temperature in 10°C increments, up to around 120°C for many standard palladium catalysts.

    • Causality: The key steps in the catalytic cycle—oxidative addition of the aryl triflate to the Pd(0) center and the final reductive elimination of the nitrile product from the Pd(II) center—are often the rate-limiting steps and are highly temperature-dependent.[10] Insufficient heat means these steps proceed too slowly to be productive.

    • Consider the Catalyst: If you are using a highly active, modern catalyst system (e.g., one based on bulky biarylphosphine ligands), it might be designed for lower temperatures. In this case, check the literature for that specific catalyst. However, for standard catalysts like those using dppf or Xantphos, a temperature increase is a standard troubleshooting measure.[11]

Problem 2: I'm getting a good conversion rate, but my final product is impure with multiple side products. Is the temperature too high?

  • Q: I ran the reaction at 130°C and while my starting material was consumed, the NMR of the crude product is messy. What role could excessive heat be playing?

    A: High temperatures can accelerate not just the desired reaction but also a host of undesired side reactions.

    • Potential Side Reactions:

      • Hydrolysis: If trace amounts of water are present, the nitrile product can hydrolyze to the corresponding amide or even the carboxylic acid, a process accelerated by heat. Ensure you are using anhydrous solvents and reagents.[8]

      • Starting Material/Product Decomposition: The triflate starting material or the nitrile product may not be stable at elevated temperatures for extended periods, leading to thermal decomposition.

      • Ligand/Catalyst Degradation: Phosphine ligands can degrade at high temperatures, and the palladium catalyst can form inactive palladium black. This is often visible as a darkening of the reaction mixture.

    • Recommended Action: Repeat the reaction at a lower temperature (e.g., 100-110°C) and extend the reaction time. The goal is to find a temperature that is high enough for the desired transformation but low enough to suppress the degradation pathways. Comparing the impurity profile at different temperatures will reveal the optimal window.

Problem 3: The reaction starts, but then stops before reaching completion. Could temperature be deactivating my catalyst?

  • Q: My reaction shows about 50% conversion after 2 hours at 100°C, but then makes no further progress even after 8 hours. What's happening?

    A: This suggests catalyst deactivation, a common issue in palladium-catalyzed cyanations that can be exacerbated by temperature.

    • Mechanism of Deactivation: Cyanide itself is a known poison for palladium catalysts.[1] If the concentration of free cyanide in the solution is too high, it can bind irreversibly to the palladium center, forming stable and unreactive palladium-cyanide complexes that halt the catalytic cycle.

    • The Role of Temperature: While higher temperatures increase the rate of the productive catalytic cycle, they can also increase the solubility and dissociation rate of the cyanide source (e.g., Zn(CN)₂). This can lead to a sudden increase in the concentration of free cyanide ions, poisoning the catalyst mid-reaction.

    • Troubleshooting Steps:

      • Lower the Temperature: Try running the reaction at a slightly lower temperature (e.g., 90°C) for a longer period. This can moderate the release of free cyanide, keeping its concentration below the poisoning threshold.

      • Use a Slow-Release Source: Using K₄[Fe(CN)₆] can sometimes help, as the cyanide is released more slowly from the stable iron complex, though this often requires higher initial temperatures.[1]

      • Check Reagent Stoichiometry: Ensure you are not using a large excess of the cyanide source. A slight excess (e.g., 1.2 equivalents of CN⁻) is typically sufficient.

Illustrative Data: Temperature vs. Yield & Selectivity

To illustrate the concept of an optimal temperature window, consider the following hypothetical data for the cyanation of an aryl triflate.

Reaction Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of Desired Nitrile (%)Key Impurity (%)Observations
70123530<1Reaction is very slow.
9069592<1Good conversion and high yield.
110 3 >99 96 <1 Optimal: Fast, complete conversion, high purity.
1302>998510 (Hydrolysis/Decomp.)Fast, but significant side product formation.
1502>996030 (Decomposition)Reaction mixture darkened, extensive degradation.

This table demonstrates that while increasing temperature initially boosts the reaction rate and yield, exceeding the optimal window (around 110°C in this case) leads to a sharp decline in product purity and isolated yield.

Experimental Protocols & Visualizations

General Protocol for Palladium-Catalyzed Cyanation

This is a representative procedure that must be adapted and optimized for the specific substrate, 2-ethyl-3-(trifluoromethanesulfonyloxy)benzonitrile.

1. Reagent Preparation & Setup:

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl triflate (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv, providing 1.2 equiv of CN⁻).
  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

2. Solvent and Reaction Execution:

  • Add anhydrous, degassed solvent (e.g., DMF, Dioxane, or Toluene) via syringe.[11][19]
  • Place the flask in a pre-heated oil bath set to the desired starting temperature (e.g., 90°C).
  • Stir the reaction mixture vigorously.
  • Monitor the reaction by TLC or GC-MS at regular intervals (e.g., every hour).

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully with an aqueous solution (e.g., saturated sodium bicarbonate or an ammonia solution to complex excess zinc).
  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel.
Visual Workflow: Troubleshooting Low Yield

Troubleshooting_Low_Yield start Problem: Low or No Yield check_temp Is reaction temp below 80°C? start->check_temp increase_temp Action: Increase temp to 90-110°C in 10°C increments. Monitor progress. check_temp->increase_temp Yes no_change Still no reaction? check_temp->no_change No, temp is >80°C increase_temp->no_change check_catalyst Troubleshoot Catalyst System: - Catalyst/Ligand quality? - Degassed solvent? - Inert atmosphere? no_change->check_catalyst Yes

Caption: Troubleshooting flowchart for low yield in cyanation.

Conceptual Visualization: The Role of Temperature in the Catalytic Cycle

Catalytic_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition (Ar-OTf) pd0->oxidative_add Needs Heat (Activation Energy) pd2_ar Ar-Pd(II)L_n(OTf) oxidative_add->pd2_ar transmetal Transmetalation (from Zn(CN)₂) pd2_ar->transmetal pd2_cn Ar-Pd(II)L_n(CN) transmetal->pd2_cn reductive_elim Reductive Elimination (Ar-CN) pd2_cn->reductive_elim Often Rate-Limiting Needs Heat reductive_elim->pd0 Catalyst Regeneration product Ar-CN reductive_elim->product temp Higher Temperature Increases Rate of All Steps (but risks decomposition)

Sources

Optimization

Technical Support Center: Optimizing 2-Ethyl-3-hydroxybenzonitrile Halogenation

Welcome to the Technical Support Center for the halogenation of 2-Ethyl-3-hydroxybenzonitrile. This guide is specifically designed for researchers and drug development professionals dealing with poor regioselectivity, ov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the halogenation of 2-Ethyl-3-hydroxybenzonitrile. This guide is specifically designed for researchers and drug development professionals dealing with poor regioselectivity, over-halogenation, and degradation during electrophilic aromatic substitution (EAS) workflows.

Mechanistic Overview & Directing Effects

To successfully troubleshoot byproduct formation, one must first understand the competing electronic and steric forces on the 2-Ethyl-3-hydroxybenzonitrile ring:

  • Position 3 (-OH): Strongly activating, ortho/para-directing. It drives the reaction toward Position 4 (ortho) and Position 6 (para).

  • Position 1 (-CN): Strongly deactivating, meta-directing. It reinforces substitution at Position 5, but its deactivating nature is overwhelmed by the hydroxyl group.

  • Position 2 (-Ethyl): Weakly activating, but sterically blocks one of the ortho positions of the hydroxyl group.

Because the hydroxyl group dominates the EAS directing effects, halogenation will almost exclusively occur at Positions 4 and 6. Controlling which of these two positions reacts—while preventing a second halogen from adding to the other—is the core challenge.

ReactionPathway SM 2-Ethyl-3-hydroxybenzonitrile (Starting Material) Para 6-Halo Isomer (Para to -OH) SM->Para NBS/NCS, Low Temp Steric Control Ortho 4-Halo Isomer (Ortho to -OH) SM->Ortho Lewis Base Catalyst H-Bond Directed Dihalo 4,6-Dihalo Byproduct (Over-halogenation) SM->Dihalo Excess Reagent High Temp Degrad Hydrolysis/Oxidation Byproducts SM->Degrad Strong Acids Aqueous Conditions Para->Dihalo Excess Reagent Ortho->Dihalo Excess Reagent

Mechanistic pathways for 2-Ethyl-3-hydroxybenzonitrile halogenation and byproduct formation.

Troubleshooting FAQs

Q1: Why am I seeing significant amounts of the 4,6-dihalogenated byproduct, and how can I prevent it? Causality: The hydroxyl group strongly activates the aromatic ring. Because the addition of a single halogen (Cl or Br) does not sufficiently deactivate the ring to halt further reaction, the intermediate remains susceptible to a second EAS event if the electrophile is highly reactive or present in excess. Solution:

  • Switch from elemental halogens (Br₂, Cl₂) to milder N-halosuccinimides (NBS or NCS).

  • Strictly limit stoichiometry to 0.98 equivalents.

  • Utilize Lewis base adducts (like DBU-halogen complexes) to tightly control the release of the halogenating agent, which significantly reduces over-reaction and improves the environmental E-factor (1[1]).

Q2: My reaction yields a mixture of 4-halo and 6-halo regioisomers. How do I selectively target the 6-position (para to the hydroxyl)? Causality: Steric hindrance and electronic directing effects compete during the transition state. The 6-position is para to the strongly activating -OH group and is generally less sterically hindered than the 4-position (which is flanked by the -OH and the C5 proton). Solution: To maximize para-selectivity, utilize bulky halogenating agents or specific catalysts like Cu-Mn spinel oxides. These catalysts coordinate with the substrate and sterically block the ortho position, delivering excellent monohalogenated yields with highest para-selectivity (2[2]).

Q3: How can I selectively target the 4-position (ortho to the hydroxyl) instead? Causality: Ortho-halogenation requires overriding the innate steric preference for the para-position. This is achieved through highly organized, hydrogen-bonded transition states that act as a delivery system. Solution: Employ Lewis basic selenoether catalysts. These catalysts form an adduct with the halogenating agent (e.g., NCS) and simultaneously hydrogen-bond with the phenol's proton. This dual-interaction delivers the halogen directly to the ortho position (position 4), achieving up to >20:1 ortho/para selectivity even in substrates with significant para-selective background reactions (3[3]).

Q4: I am detecting carboxylic acid or amide impurities in my final mixture. What causes this? Causality: The nitrile (-CN) group at position 1 is susceptible to hydrolysis. Under harsh acidic conditions (e.g., the generation of HBr or HCl during direct halogenation with elemental halogens) combined with adventitious water, the nitrile hydrates to an amide or hydrolyzes completely to a carboxylic acid. Solution: Maintain strictly anhydrous conditions by using flame-dried glassware and anhydrous solvents. Using NBS/NCS inherently prevents the generation of strong mineral acids, producing benign succinimide as a byproduct instead.

Standard Operating Protocols (SOPs)

Workflow Prep Step 1: Preparation Dissolve in anhydrous solvent (MeCN/Toluene) Temp Step 2: Temp Control Adjust to target temp (-20°C to 80°C) Prep->Temp Reagent Step 3: Reagent Addition Portion-wise addition of 0.98 eq NBS/NCS Temp->Reagent Monitor Monitor Reagent->Monitor Quench Step 5: Quenching Add saturated Na2S2O3 (aq) Monitor->Quench

Step-by-step experimental workflow for controlled, regioselective halogenation.

Protocol A: Para-Selective Monobromination (Targeting 6-Bromo Isomer)
  • Objective: Maximize the 6-bromo isomer while suppressing dihalogenation using steric coordination.

  • Reagents: 2-Ethyl-3-hydroxybenzonitrile (1.0 eq), NBS (0.98 eq), Cu-Mn Spinel Oxide catalyst (5 mol%).

  • Methodology:

    • Charge a flame-dried flask with the substrate and anhydrous Acetonitrile (MeCN) under N₂.

    • Add 5 mol% Cu-Mn spinel oxide catalyst.

    • Heat the mixture to 80°C to activate the catalyst coordination complex.

    • Add NBS (0.98 eq) in 4 equal portions over 1 hour to maintain a low steady-state electrophile concentration.

    • Stir for 2 hours, monitoring via HPLC.

    • Filter the solid catalyst and quench the filtrate with saturated aqueous Na₂S₂O₃. Extract, dry over MgSO₄, and concentrate.

  • Self-Validation Check: The absence of a second halogenation peak in the HPLC trace confirms the efficacy of the stoichiometric control. If starting material remains >2% after 2 hours, do NOT add more halogenating agent; investigate solvent moisture content or catalyst poisoning instead.

Protocol B: Ortho-Selective Monochlorination (Targeting 4-Chloro Isomer)
  • Objective: Direct chlorination to the sterically hindered 4-position using a hydrogen-bonding network.

  • Reagents: 2-Ethyl-3-hydroxybenzonitrile (1.0 eq), NCS (1.0 eq), Lewis basic selenoether catalyst (1 mol%).

  • Methodology:

    • Dissolve the substrate and 1 mol% selenoether catalyst in anhydrous Toluene (a non-polar solvent is critical to prevent disruption of hydrogen bonds).

    • Cool the reaction to -20°C to maximize the structural organization of the transition state.

    • Add NCS (1.0 eq) slowly over 30 minutes.

    • Stir for 4-6 hours until completion.

    • Quench with water, extract with EtOAc, and purify via recrystallization.

  • Self-Validation Check: This reaction relies on a delicate hydrogen-bond network. If the ortho/para ratio drops below 10:1 in the crude NMR, it indicates disruption of the transition state. Verify that the toluene is strictly anhydrous and free of Lewis basic contaminants (like trace amines or alcohols).

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen experimental parameters, allowing for rapid comparison of regioselectivity and byproduct suppression.

StrategyTarget RegioisomerReagent & CatalystTemp (°C)Expected Ratio (4-Halo : 6-Halo)Dihalo Byproduct (%)
Standard Halogenation MixtureNBS / None25~1:210 - 15%
Low-Temp Steric Control 6-position (Para)NBS / None-201:5< 2%
Spinel Oxide Catalysis 6-position (Para)NBS / Cu-Mn Spinel Oxide801:>20< 1%
Selenoether Catalysis 4-position (Ortho)NCS / Selenoether (1 mol%)-20>20:1< 1%

References

  • Title: Cu–Mn Spinel Oxide Catalyzed Regioselective Halogenation of Phenols and N-Heteroarenes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: A thermo-regulated highly regioselective mono and dihalogenations of phenols and anilines in water employing new Lewis base adducts Source: RSC Advances - RSC Publishing URL: [Link]

  • Title: Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Troubleshooting

Purification and recrystallization techniques for crude 2-Ethyl-3-hydroxybenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating and purifying 2-Ethyl-3-hydroxybenzonit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating and purifying 2-Ethyl-3-hydroxybenzonitrile .

This molecule presents a unique separation profile: it contains a polar, electron-withdrawing nitrile group, a lipophilic steric-hindering ethyl group at the 2-position, and an acidic phenolic hydroxyl group at the 3-position. The protocols and troubleshooting guides below are engineered to exploit these functional groups, providing you with a self-validating, high-yield purification system.

Part 1: Troubleshooting Guides & FAQs

Phase 1: Acid-Base Extraction Workup

Q: My compound is not extracting into the aqueous base layer. Why is it remaining in the organic phase? A: This is a classic pKa mismatch exacerbated by steric hindrance. The phenolic hydroxyl group of 2-Ethyl-3-hydroxybenzonitrile has a pKa of approximately 9.5–10.0. If you are using a weak base like sodium bicarbonate (NaHCO₃), it will not be strong enough to deprotonate the phenol, as its conjugate acid has a pKa of ~6.4. You must use a stronger base, such as 1M NaOH, to successfully convert the phenol into a water-soluble phenoxide salt[1]. The ethyl group at the 2-position also adds local lipophilicity and steric bulk, making complete deprotonation reliant on sufficient base concentration.

Q: I have a persistent emulsion during the NaOH extraction. How do I break it? A: Emulsions in phenolic extractions occur because partially deprotonated crude mixtures act as amphiphilic surfactants. To break the emulsion, add saturated aqueous NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic droplets in the water phase (the "salting-out" effect).

Phase 2: Silica Gel Chromatography

Q: My product is streaking down the silica column, causing poor resolution and mixed fractions. How do I fix this? A: Streaking is caused by the strong hydrogen-bonding interaction between the acidic phenolic -OH of your target compound and the free silanol groups on the silica gel stationary phase[2]. To suppress this interaction, add 1% Acetic Acid (AcOH) to your mobile phase (e.g., Hexane/Ethyl Acetate). The acetic acid competitively binds to and protonates the silica surface, preventing your compound from dragging and ensuring a sharp, tight elution band.

Phase 3: Recrystallization & "Oiling Out"

Q: During cooling, my product separates as a cloudy, viscous liquid at the bottom of the flask instead of forming crystals. What is happening? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[3]. It occurs when the compound's melting point is lower than the temperature at which the solution reaches saturation[4]. Instead of integrating into a rigid crystal lattice, the solute molecules arrange randomly into a product-rich liquid phase, which acts as a highly effective solvent for unwanted impurities.

Q: How do I resolve an oiling-out issue to get pure crystals? A: You must alter the thermodynamic kinetics of your crystallization:

  • Adjust the Solvent System: Switch to a solvent where the solubility curve is less steep. Toluene is an excellent primary solvent for benzonitriles. If using a binary system (e.g., EtOAc/Heptane), reduce the proportion of the anti-solvent (Heptane).

  • Control the Cooling Rate: Rapid cooling induces high supersaturation, which favors LLPS. Cool the flask ambiently to room temperature before moving it to an ice bath.

  • Introduce Seeding: Add a microscopic seed crystal of pure 2-Ethyl-3-hydroxybenzonitrile just above the cloud point. This provides a physical nucleation site, lowering the activation energy required for crystal lattice formation and bypassing the oiling-out phase.

Part 2: Quantitative Data & Solvent Compatibility

To ensure your experimental design is mathematically grounded, refer to the following self-validating parameters for the purification workflow.

Property / ParameterValue / RecommendationScientific Rationale
Target pKa (Phenol) ~9.5 - 10.0Dictates the requirement of a strong base (NaOH) rather than weak bases (NaHCO₃) for extraction.
Ideal Extraction Base 1.0 M NaOHEnsures complete conversion of the sterically hindered phenol to a phenoxide salt.
Reprotonation pH < 3.0 (using 1M HCl)Guarantees full conversion back to the neutral, lipophilic phenol for organic back-extraction.
Chromatography Rf ~0.3 - 0.4Target Rf in 70:30 Hexane:EtOAc (+1% AcOH) for optimal column resolution.
Recrystallization Temp 80°C to 0°CA slow cooling gradient prevents Liquid-Liquid Phase Separation (LLPS).

Part 3: Experimental Protocols

Protocol A: Self-Validating Acid-Base Extraction

This protocol isolates the phenolic target from neutral and basic impurities.

  • Dissolution: Dissolve the crude 2-Ethyl-3-hydroxybenzonitrile mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Deprotonation: Transfer to a separatory funnel. Add an equal volume of 1M NaOH. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The target compound is now in the bottom aqueous layer as a sodium phenoxide salt. The neutral/basic impurities remain in the top organic layer. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Reprotonation (Validation Step): Place the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the solution becomes cloudy (precipitation of the neutral phenol). Self-Validation: Test the solution with pH paper; it must read pH < 3 to ensure complete reprotonation.

  • Back-Extraction: Transfer the acidic aqueous mixture back to a clean separatory funnel. Extract three times with fresh EtOAc.

  • Drying: Combine the new organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Anti-Oiling Recrystallization

This protocol yields >99% pure crystalline product.

  • Saturation: Place the concentrated crude solid in a round-bottom flask. Add a minimal amount of boiling Toluene (or 1:1 EtOAc/Heptane) until the solid just dissolves.

  • Hot Filtration: If insoluble particulate impurities remain, perform a rapid hot gravity filtration to prevent premature nucleation.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed at room temperature for 45 minutes. Do not agitate the flask, as mechanical shock can induce oiling out.

  • Nucleation: Once the solution reaches room temperature, if crystals have not formed, scratch the inside of the glass flask with a glass stirring rod, or add a single seed crystal.

  • Maturation: Transfer the flask to an ice bath (0°C) for 30 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Heptane. Dry under high vacuum.

Part 4: Purification Workflow Visualization

The following diagram illustrates the logical causality of the purification workflow, demonstrating how phase switches and solvent adjustments isolate the target molecule.

PurificationWorkflow Crude Crude 2-Ethyl-3-hydroxybenzonitrile (Organic Phase) BaseExt 1M NaOH Extraction (Deprotonation) Crude->BaseExt AqLayer Aqueous Phenoxide Salt (Target) BaseExt->AqLayer Aqueous Layer OrgLayer Organic Impurities (Discard) BaseExt->OrgLayer Organic Layer Acidify Acidify (HCl) to pH <3 & Extract (EtOAc) AqLayer->Acidify Silica Silica Gel Chromatography (Hexane/EtOAc + 1% AcOH) Acidify->Silica Organic Extract Recryst Recrystallization (Toluene or EtOAc/Heptane) Silica->Recryst Pooled Fractions Pure Pure 2-Ethyl-3-hydroxybenzonitrile (>99% Purity) Recryst->Pure Filtration

Workflow for the isolation and purification of 2-Ethyl-3-hydroxybenzonitrile.

References

  • Organic Acid-Base Extractions Source: Chemistry Steps URL:[Link]

  • Role of Silica Gel in Phytochemical Extraction and Purification Source: Column-Chromatography URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • The Problem of Oiling Out in Chemical Process Development Source: KiloMentor URL:[Link]

Sources

Optimization

Overcoming steric hindrance in 2-Ethyl-3-hydroxybenzonitrile substitutions

Technical Support Center: Overcoming Steric Hindrance in 2-Ethyl-3-hydroxybenzonitrile Substitutions Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in 2-Ethyl-3-hydroxybenzonitrile Substitutions

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter challenging scaffolds. 2-Ethyl-3-hydroxybenzonitrile is a highly congested aromatic system. The core challenge lies in the C2-ethyl group, which freely rotates and sweeps a large steric cone. This severely restricts the trajectory of incoming electrophiles at the adjacent C3-hydroxyl group and complicates electrophilic aromatic substitution (EAS) at the C4 position. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these steric barriers.

Section 1: O-Alkylation of the Hindered C3-Hydroxyl Group

Q: Why does standard Williamson ether synthesis fail or produce low yields with 2-Ethyl-3-hydroxybenzonitrile? A: The failure is rooted in the competitive kinetics of the ambident phenoxide ion. The bulky C2-ethyl group physically blocks the optimal 180° trajectory required for an SN2 attack by the oxygen atom on an alkyl halide. Consequently, the reaction stalls, and the increased reaction times and temperatures lead to competitive C-alkylation (predominantly at the less hindered C6 position) or substrate degradation. To overcome this, phase-transfer catalysis (PTC) can be employed, but it often requires massive excesses of alkylating agents ([1]).

Q: How can I achieve high-yielding O-alkylation without C-alkylation side products? A: The Mitsunobu reaction is the preferred method because it operates under mild, neutral conditions, preventing the formation of the ambident phenoxide nucleophile. However, standard Mitsunobu conditions (0.1 M, room temperature) will stall at the alkoxyphosphonium intermediate due to the steric bulk of the phenol. By increasing the concentration to 2.0–3.0 M and applying 40 kHz ultrasound, acoustic cavitation provides the localized high-energy microenvironments necessary to drive the reaction forward without thermally degrading the azodicarboxylate reagent ([2]).

Table 1: Quantitative Comparison of O-Alkylation Conditions for Hindered Phenols
MethodReagents/CatalystConcentrationTimeTypical Yield (%)Primary Limitation
Standard Williamson Alkyl Halide, K₂CO₃, DMF0.2 M24 - 48 h15 - 30%High competitive C-alkylation
Phase-Transfer Alkyl Halide, NaOH, TBABBiphasic12 - 24 h40 - 55%Emulsion formation, slow kinetics
Standard Mitsunobu Alcohol, PPh₃, DIAD, THF0.1 M72 - 168 h20 - 45%Stalls at alkoxyphosphonium stage
Sonication Mitsunobu Alcohol, PPh₃, DIAD, THF2.0 - 3.0 M15 - 30 min75 - 90%Requires specialized sonication bath
Protocol 1: Sonication-Assisted Mitsunobu O-Alkylation

Self-Validating System: This protocol utilizes visual cues (color changes) and TLC monitoring to ensure intermediate formation and reaction completion.

  • Reagent Preparation: In a dry, argon-purged flask, dissolve 2-Ethyl-3-hydroxybenzonitrile (1.0 eq) and the target primary/secondary alcohol (1.2 eq) in anhydrous THF to achieve a highly concentrated solution of 2.5 M.

  • Phosphine Addition: Add Triphenylphosphine (PPh₃) (1.3 eq). Stir until completely dissolved.

  • Sonication & Activation: Submerge the flask in a 40 kHz ultrasonic bath. While sonicating at 0 °C, add Diisopropyl azodicarboxylate (DIAD) (1.3 eq) dropwise over 10 minutes.

    • Validation Check: The solution will immediately turn deep yellow/orange, confirming the formation of the reactive betaine intermediate ([3]).

  • Reaction Progression: Continue sonication for 15–30 minutes.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active phenol spot (which stains dark brown with KMnO₄) completely disappears.

  • Workup: Dilute the mixture with diethyl ether, wash with saturated NaHCO₃ and brine, then dry over MgSO₄. Purify via flash chromatography to separate the ether product from triphenylphosphine oxide (TPPO).

MitsunobuOptimization Start Standard Mitsunobu (0.1 M, THF, RT) Check Yield < 20%? Steric Hindrance at C3-OH Start->Check Mod1 Increase Concentration (to 2.0 - 3.0 M) Check->Mod1 Yes Mod2 Apply Ultrasound (40 kHz Sonication) Mod1->Mod2 Success High Yield O-Alkylation (> 75%, 15-30 min) Mod2->Success

Caption: Workflow for optimizing Mitsunobu O-alkylation of sterically hindered phenols.

Section 2: Electrophilic Aromatic Substitution (EAS)

Q: How do I selectively functionalize the aromatic ring given the complex directing effects and steric hindrance? A: 2-Ethyl-3-hydroxybenzonitrile presents a classic case of conflicting directing groups compounded by sterics.

  • Electronic Directing Effects: The C3-hydroxyl is strongly activating (ortho/para directing), the C1-nitrile is deactivating (meta directing), and the C2-ethyl is weakly activating (ortho/para directing).

  • Steric Causality: The C4 position is ortho to the activating -OH, but it is severely sterically hindered by being "sandwiched" between the C3-OH and the C5-H, with the C2-ethyl group's rotational cone further restricting access. The C6 position is para to the -OH and ortho to the -CN. While -CN is deactivating, the steric environment at C6 is significantly more accessible. Therefore, EAS (e.g., halogenation, nitration) will undergo a "steric shift" and predominantly occur at the C6 position.

Regioselectivity Substrate 2-Ethyl-3-hydroxybenzonitrile OH_Effect -OH Group (Strongly Activating, o/p-directing) Substrate->OH_Effect CN_Effect -CN Group (Deactivating, m-directing) Substrate->CN_Effect Et_Effect -Ethyl Group (Weakly Activating, o/p-directing) Substrate->Et_Effect C4_Pos C4 Position (ortho to OH, para to CN) High Steric Hindrance OH_Effect->C4_Pos ortho C6_Pos C6 Position (para to OH, ortho to CN) Lower Steric Hindrance OH_Effect->C6_Pos para CN_Effect->C4_Pos para (deactivated) CN_Effect->C6_Pos ortho (deactivated) Et_Effect->C4_Pos meta Et_Effect->C6_Pos meta C4_Pos->C6_Pos Steric Shift Favors C6

Caption: Regioselectivity logic for electrophilic aromatic substitution on 2-Ethyl-3-hydroxybenzonitrile.

Protocol 2: Regioselective C6-Bromination

Self-Validating System: This protocol relies on the visual quenching of bromine to confirm substitution, followed by NMR validation.

  • Solvation: Dissolve 2-Ethyl-3-hydroxybenzonitrile (1.0 eq) in glacial acetic acid (0.5 M).

  • Electrophile Addition: Cool the flask to 0 °C. Add a solution of Bromine (Br₂) (1.05 eq) in acetic acid dropwise over 30 minutes.

    • Validation Check: The dark red color of Br₂ should rapidly dissipate as it reacts with the electron-rich phenol ring. If the red color persists, the reaction has stalled.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching: Pour the mixture into ice water containing 5% sodium bisulfite (NaHSO₃).

    • Validation Check: Any residual yellow/orange tint from unreacted bromine will immediately turn colorless, confirming a safe quench.

  • Isolation & NMR Validation: Filter the precipitate and recrystallize from ethanol/water. Confirm regioselectivity via ¹H-NMR: substitution at C6 will leave the C4 and C5 protons, which will appear as a pair of clean ortho-coupled doublets (J ≈ 8 Hz).

Section 3: Catalytic Cross-Coupling

Q: If I convert the C3-hydroxyl to a triflate for cross-coupling, how do I overcome the steric hindrance during Buchwald-Hartwig amination? A: Converting the hindered phenol to a triflate (C3-OTf) is a standard activation strategy, but the adjacent C2-ethyl group will severely hinder the oxidative addition and reductive elimination steps of the palladium catalytic cycle. Standard ligands like BINAP or dppf will fail. You must use dialkylbiaryl phosphine ligands specifically designed for bulky ortho-substituents, such as BrettPhos or RuPhos. These ligands possess a flexible biaryl backbone that accommodates the steric bulk of the ethyl group while maintaining a highly active mono-ligated Pd(0) species.

TroubleshootingTree Problem Low Yield in 2-Ethyl-3-hydroxybenzonitrile Substitution Type Identify Reaction Type Problem->Type OAlk O-Alkylation (Etherification) Type->OAlk EAS Ring Substitution (EAS) Type->EAS Cross Pd-Catalyzed Cross-Coupling Type->Cross OAlk_Issue Issue: Steric Blockade by C2-Ethyl Group OAlk->OAlk_Issue EAS_Issue Issue: Mixed Directing Groups & C4 Congestion EAS->EAS_Issue Cross_Issue Issue: Slow Oxidative Addition Due to Ortho-Bulk Cross->Cross_Issue OAlk_Sol Solution: High-Conc. Sonication Mitsunobu OAlk_Issue->OAlk_Sol EAS_Sol Solution: Target C6 Position (Sterically Accessible) EAS_Issue->EAS_Sol Cross_Sol Solution: Use BrettPhos or RuPhos Ligands Cross_Issue->Cross_Sol

Caption: Troubleshooting decision tree for substitution reactions on 2-Ethyl-3-hydroxybenzonitrile.

References

  • Title: Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction Source: The Journal of Organic Chemistry, American Chemical Society (ACS) URL: [Link]

  • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: Molecules, National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: US3870744A - Process for oxygen-alkylation of sterically hindered phenols Source: Google Patents URL
  • Title: Selective O-alkylation of Phenol Using Dimethyl Ether Source: Catalysts, MDPI URL: [Link]

Sources

Troubleshooting

Optimizing mobile phase for 2-Ethyl-3-hydroxybenzonitrile chromatography

Module: Mobile Phase Optimization for 2-Ethyl-3-hydroxybenzonitrile Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Module: Mobile Phase Optimization for 2-Ethyl-3-hydroxybenzonitrile

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges presented by 2-Ethyl-3-hydroxybenzonitrile. This analyte possesses a complex functional profile: a hydrophobic ethyl group, a polar nitrile group, and an ionizable phenolic hydroxyl group. Successfully analyzing this compound requires precise control over mobile phase thermodynamics and secondary stationary phase interactions.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic explanations to ensure your high-performance liquid chromatography (HPLC) methods are robust, reproducible, and scientifically sound.

Troubleshooting Guides & FAQs (Knowledge Base)

Q1: Why does 2-Ethyl-3-hydroxybenzonitrile exhibit severe peak tailing on standard C18 columns, and how can I resolve it? Causality: Peak tailing (Asymmetry factor > 1.5) for phenolic compounds is primarily driven by secondary interactions between the analyte's polar hydroxyl group (-OH) and unreacted, highly acidic silanol groups (Si-OH) on the silica stationary phase[1]. Free silanols act as strong hydrogen-bond donors/acceptors, disrupting the ideal Gaussian peak shape and creating multiple retention mechanisms[2]. Resolution: Lower the mobile phase pH to between 2.5 and 3.0. At this acidic pH, the residual silanols are protonated and neutralized, effectively suppressing these secondary interactions[3]. If tailing persists, switch the stationary phase to a high-purity Type B silica column with high-density end-capping to physically block silanol access[3].

Q2: How do I select the appropriate buffer to ensure reproducible retention times? Causality: The retention of ionizable analytes is highly sensitive to mobile phase pH. The phenolic hydroxyl group of 2-Ethyl-3-hydroxybenzonitrile has a pKa of approximately 9.5. Operating at a pH near this pKa means the analyte exists in a dynamic equilibrium between its neutral and ionized states. Minor pH fluctuations will cause massive shifts in retention time and peak distortion[4]. Resolution: Apply the "±2 Rule." Choose a buffer that maintains the pH at least 2 units away from the analyte's pKa to ensure it is >99% in a single ionization state[5]. To keep the phenol fully protonated (neutral) for maximum hydrophobic retention on C18 columns, target a pH of 2.0–3.0. Ensure the selected buffer has a pKa within ±1 unit of your target pH[6].

Q3: When scaling up to LC-MS for impurity profiling, my signal intensity drops drastically. What mobile phase adjustments are required? Causality: Inorganic buffers like potassium phosphate provide excellent pH control but are entirely non-volatile. In a mass spectrometer source, they precipitate rapidly, causing severe ion suppression, baseline noise, and physical blockages of the ESI capillary[6]. Resolution: Transition to volatile buffer systems. Ammonium acetate (10–20 mM) is highly effective for phenolic compounds; it controls pH while providing excellent solubility and consistent ionization efficiency in aqueous-organic mixtures[7]. Alternatively, use 0.1% Formic Acid for low-pH applications[8].

Workflow Visualization

Logical workflow for resolving peak tailing caused by secondary silanol interactions.

Buffer selection logic based on analyte pKa to ensure robust retention and peak shape.

Quantitative Data: Buffer Selection Matrix

To facilitate rapid method development, use the following matrix to select the optimal aqueous mobile phase additive based on your specific detector and target pH.

Buffer SystemBuffer pKaEffective pH RangeUV Cutoff (nm)LC-MS Compatible?Best Use Case for 2-Ethyl-3-hydroxybenzonitrile
Phosphate 2.1, 7.2, 12.31.1–3.1, 6.2–8.2< 200NoHigh-resolution UV-HPLC assays requiring strict pH 2.5 control.
Formate 3.82.8–4.8210YesLC-MS applications requiring acidic conditions to suppress silanols.
Acetate 4.83.8–5.8210YesLC-MS applications where moderate pH control is sufficient.
Ammonia 9.28.2–10.2200YesNot recommended (pH is too close to the analyte pKa of ~9.5).
0.1% TFA 0.3~ 2.0< 200Yes (Ion suppression)Complex mixtures requiring ion-pairing for basic impurities.
Self-Validating Experimental Protocol: Mobile Phase Optimization

This step-by-step methodology incorporates built-in validation checks to ensure that the experimental parameters are functioning correctly before proceeding to the next step.

Step 1: System Baseline & Equilibration

  • Prepare Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 using phosphoric acid.

  • Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Flush the C18 column with 90% A / 10% B for 20 column volumes to ensure complete stationary phase wetting and buffer equilibration.

  • Validation Check 1: Inject 1 µL of a void volume marker (e.g., Uracil). Calculate the dead time ( t0​ ). A sharp, symmetrical peak confirms there are no fluidic leaks or column bed voids.

Step 2: Isocratic Solvent Strength Optimization

  • Prepare a 0.1 mg/mL standard of 2-Ethyl-3-hydroxybenzonitrile in the initial mobile phase.

  • Run a series of isocratic injections starting at 50% B, decreasing by 10% increments until optimal retention is achieved.

  • Validation Check 2: Calculate the retention factor ( k′=(tR​−t0​)/t0​ ). The solvent strength is validated when 2≤k′≤10 . If k′<2 , the analyte is eluting too close to the void volume (decrease %B).

Step 3: Peak Shape Validation (Silanol Suppression Check)

  • Analyze the chromatogram from the optimized isocratic run.

  • Measure the peak width at 10% height to calculate the Asymmetry factor ( As​ ).

  • Validation Check 3: If As​≤1.2 , the pH 2.5 buffer is successfully suppressing secondary silanol interactions. If As​>1.5 , verify the buffer pH with a calibrated meter or replace the column with a high-purity Type B silica phase.

Step 4: Gradient Implementation (If analyzing impurities)

  • Program a linear gradient from 10% B to 90% B over 15 minutes.

  • Maintain a constant flow rate and column temperature (e.g., 30°C) to ensure thermodynamic stability.

  • Validation Check 4: Perform three replicate injections. The method is validated for robustness if the retention time relative standard deviation (RSD) is < 0.5%.

References
  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds Benchchem
  • HPLC Buffer Mobile Phase Consider
  • How to Reduce Peak Tailing in HPLC? Phenomenex
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks LCGC (Chrom
  • Development of a Laboratory Procedure to Evaluate 6PPDQ in Stormw
  • Reversed-Phase HPLC Buffer Selection Guide Scribd
  • Buffer HPLC PDF Scribd
  • Why is pH important for HPLC buffers? Chrominfo

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Ethyl-3-hydroxybenzonitrile

This guide provides an in-depth technical analysis for the validation of 2-Ethyl-3-hydroxybenzonitrile using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the dynamic fields of chemical research and pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis for the validation of 2-Ethyl-3-hydroxybenzonitrile using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the dynamic fields of chemical research and pharmaceutical development, unequivocal structural confirmation is paramount. This document is designed for researchers, scientists, and drug development professionals, offering a practical framework for spectral interpretation, data validation, and a comparative analysis with structurally related analogs.

Given the absence of publicly available experimental NMR data for 2-Ethyl-3-hydroxybenzonitrile, this guide will leverage a multi-faceted approach, combining theoretical predictions with empirical data from closely related compounds. This methodology not only provides a robust framework for the validation of the target molecule but also serves as a template for the analysis of novel compounds where reference spectra are unavailable.

The Imperative of Spectroscopic Validation

In the synthesis of novel chemical entities, the confirmation of the molecular structure is a critical step that underpins all subsequent research and development activities. NMR spectroscopy, through its ability to probe the magnetic properties of atomic nuclei, offers a detailed roadmap of the molecular architecture. The validation of ¹H and ¹³C NMR spectra ensures the identity and purity of a synthesized compound, providing the confidence needed to proceed with further studies.

Predicted ¹H and ¹³C NMR Spectral Data for 2-Ethyl-3-hydroxybenzonitrile

To establish a baseline for our analysis, predicted ¹H and ¹³C NMR spectra for 2-Ethyl-3-hydroxybenzonitrile were generated using advanced computational algorithms. These predictions are based on established principles of nuclear magnetic resonance and take into account the electronic effects of the ethyl, hydroxyl, and nitrile substituents on the benzonitrile core.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Ethyl-3-hydroxybenzonitrile

¹H NMR ¹³C NMR
Assignment Predicted Chemical Shift (ppm) Assignment Predicted Chemical Shift (ppm)
H-47.25 - 7.35C1 (C-CN)~118
H-56.90 - 7.00C2 (C-CH₂CH₃)~140
H-67.10 - 7.20C3 (C-OH)~155
-OH5.0 - 6.0 (broad)C4~122
-CH₂-2.70 - 2.80C5~118
-CH₃1.20 - 1.30C6~130
-CN~117
-CH₂-~25
-CH₃~14

Comparative Analysis with Structural Analogs

To substantiate the predicted spectral data, we will now turn our attention to the experimental NMR data of two closely related compounds: 2-ethylbenzonitrile and 3-hydroxybenzonitrile. By dissecting the influence of each substituent on the benzonitrile scaffold, we can build a more confident and nuanced interpretation of the expected spectrum for our target molecule.

2-Ethylbenzonitrile: The Influence of the Ethyl Group

The ¹H NMR spectrum of 2-ethylbenzonitrile will exhibit a characteristic ethyl group signature: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The aromatic region will show a complex pattern due to the ortho-disubstitution. The ¹³C NMR will show distinct signals for the ethyl group carbons and the aromatic carbons, with the carbon bearing the ethyl group shifted downfield.

3-Hydroxybenzonitrile: The Influence of the Hydroxyl Group

In the ¹H NMR spectrum of 3-hydroxybenzonitrile, the hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The aromatic protons will exhibit a splitting pattern characteristic of a meta-substituted benzene ring. The ¹³C NMR spectrum will be notable for the significant downfield shift of the carbon atom attached to the hydroxyl group due to its strong deshielding effect.

By superimposing the substituent effects of the ethyl group (from 2-ethylbenzonitrile) and the hydroxyl group (from 3-hydroxybenzonitrile) onto a benzonitrile core, we can logically deduce the approximate chemical shifts and splitting patterns for 2-Ethyl-3-hydroxybenzonitrile. This comparative approach provides a powerful tool for validating the predicted spectrum.

Experimental Protocol for NMR Spectra Acquisition and Validation

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra suitable for structural validation.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility and the need to avoid overlapping solvent and analyte signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

2. ¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration in quantitative NMR.

  • Number of Scans (NS): 8-16 scans are usually sufficient for a good signal-to-noise ratio.

3. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

4. Data Processing and Validation:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections to obtain a clean spectrum.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H NMR spectrum.

  • Analyze the chemical shifts in the ¹³C NMR spectrum.

  • Compare the processed experimental data with the predicted data and the data from structural analogs to confirm the structure of 2-Ethyl-3-hydroxybenzonitrile.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the spectroscopic validation process for 2-Ethyl-3-hydroxybenzonitrile.

Validation_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis & Validation cluster_Reference_Data Reference Data Synthesis Synthesize 2-Ethyl-3-hydroxybenzonitrile Sample_Prep Sample Preparation (Solvent, Standard) Synthesis->Sample_Prep NMR_Acquisition 1H & 13C NMR Data Acquisition Sample_Prep->NMR_Acquisition Processing Data Processing (FT, Phasing, Baseline) NMR_Acquisition->Processing Interpretation Spectral Interpretation (Shifts, Multiplicity, Integration) Processing->Interpretation Comparison Comparative Analysis Interpretation->Comparison Final_Validation Structural Validation of 2-Ethyl-3-hydroxybenzonitrile Comparison->Final_Validation Predicted_Data Predicted NMR Spectra Predicted_Data->Comparison Analog_Data Analog NMR Data (2-ethylbenzonitrile, 3-hydroxybenzonitrile) Analog_Data->Comparison

Caption: Workflow for the NMR validation of 2-Ethyl-3-hydroxybenzonitrile.

Conclusion

The validation of the chemical structure of a newly synthesized compound is a non-negotiable step in the research and development pipeline. This guide has presented a comprehensive strategy for the ¹H and ¹³C NMR spectral validation of 2-Ethyl-3-hydroxybenzonitrile. By integrating predicted spectral data with a thorough comparative analysis of structurally related analogs, a robust and scientifically sound validation can be achieved, even in the absence of direct experimental reference spectra. The outlined experimental protocols provide a solid foundation for acquiring high-quality data, ensuring the integrity and reliability of the structural assignment. This multi-faceted approach not only facilitates the confident characterization of the target molecule but also serves as a valuable paradigm for the structural elucidation of other novel chemical entities.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A foundational text on the principles and applications of various spectroscopic techniques.
  • High-Resolution NMR Techniques in Organic Chemistry by Timothy D. W. Claridge.
Comparative

A Comparative Guide to the Reactivity of 2-Ethyl-3-hydroxybenzonitrile and 2-Methyl-3-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical intermediates and fine chemical synthesis, the subtle interplay of molecular structure and chemical reactivi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the subtle interplay of molecular structure and chemical reactivity is of paramount importance. 2-Ethyl-3-hydroxybenzonitrile and 2-Methyl-3-hydroxybenzonitrile represent a compelling case study in this domain. As structural analogs, their shared 3-hydroxybenzonitrile core provides a platform for diverse chemical transformations involving the aromatic ring, the nitrile moiety, and the phenolic hydroxyl group. The only distinction—an ethyl versus a methyl group at the C2 position—introduces nuanced yet significant differences in their electronic and steric profiles.

This guide provides an in-depth, objective comparison of the reactivity of these two compounds. By grounding our analysis in fundamental principles of organic chemistry and supporting it with established experimental frameworks, we aim to equip researchers and drug development professionals with the insights needed to make informed decisions in their synthetic strategies. We will dissect the reactivity at each functional center, explaining the causality behind expected outcomes and providing validated protocols for key transformations.

Theoretical Framework: The Decisive Role of the Alkyl Substituent

The reactivity of any molecule is fundamentally governed by the distribution of electron density and the spatial arrangement of its atoms. In comparing 2-ethyl-3-hydroxybenzonitrile and 2-methyl-3-hydroxybenzonitrile, the differing properties of the ethyl and methyl groups are the primary drivers of any observed differences in chemical behavior.

Electronic Effects

Both methyl and ethyl groups are considered electron-donating groups (EDGs) through the inductive effect (+I).[1] This effect arises from the polarization of the sigma (σ) bond between the alkyl group and the sp²-hybridized carbon of the benzene ring. The ethyl group, with its additional methyl component, is slightly more electron-donating than a single methyl group.[1] This enhanced +I effect increases the electron density of the aromatic ring to a greater extent in the ethyl-substituted compound, which has direct implications for reactions sensitive to the ring's nucleophilicity, such as electrophilic aromatic substitution.

Steric Effects

Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of substituents.[2] The ethyl group is conformationally more flexible but occupies a larger volume of space than the methyl group. This increased steric bulk can impede the approach of reagents to adjacent functional groups, namely the hydroxyl group at C3 and the nitrile group at C1. This effect is often a determining factor in reactions where a transition state involves the formation of new bonds near the substituent.[2][3]

Reactivity Comparison at Key Functional Centers

We will now explore the practical consequences of these electronic and steric differences on the three primary reactive sites of the molecules.

Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The benzene ring in both compounds is polysubstituted, and the regiochemical outcome of any electrophilic aromatic substitution (EAS) is dictated by the combined directing effects of the existing groups.

  • -OH (Hydroxyl) Group: A powerful activating group that directs incoming electrophiles to the ortho and para positions.[4]

  • -CN (Nitrile) Group: A strong deactivating group that directs incoming electrophiles to the meta position.[5][6]

  • -CH₃/-CH₂CH₃ (Alkyl) Groups: Weakly activating groups that direct ortho and para.[5]

The positions ortho to the powerfully activating hydroxyl group are C2 and C4. The position para is C6. The C2 position is already substituted. Therefore, the hydroxyl group strongly directs electrophiles to positions C4 and C6. The alkyl groups also direct to these positions. The deactivating nitrile group directs to C5. The concerted activating effects of the hydroxyl and alkyl groups overwhelmingly favor substitution at the C4 and C6 positions.

Predicted Reactivity:

  • Rate: The rate of EAS is expected to be slightly faster for 2-Ethyl-3-hydroxybenzonitrile . The greater electron-donating nature of the ethyl group enhances the nucleophilicity of the aromatic ring, accelerating the rate-determining step of the reaction—the attack on the electrophile.[7][8]

  • Regioselectivity: For both molecules, substitution is strongly favored at the C4 and C6 positions. However, the greater steric hindrance of the ethyl group in 2-ethyl-3-hydroxybenzonitrile may lead to a slightly higher proportion of substitution at the less hindered C4 position compared to the C6 position, which is adjacent to the nitrile.

Feature2-Ethyl-3-hydroxybenzonitrile2-Methyl-3-hydroxybenzonitrileRationale
EAS Rate FasterSlowerThe ethyl group has a stronger +I effect, increasing ring activation.[1]
Major Products 4-substituted & 6-substituted4-substituted & 6-substitutedDominant ortho/para directing effect of the -OH group.[4]
4- vs 6- Isomer Ratio Higher 4-isomer proportionLower 4-isomer proportionIncreased steric hindrance from the ethyl group may disfavor substitution at the adjacent C6 position.

Experimental Protocol: Bromination of 3-Hydroxybenzonitriles

This protocol describes a standard procedure for the electrophilic bromination of an activated aromatic ring.

  • Dissolution: Dissolve 1.0 equivalent of the respective hydroxybenzonitrile substrate (2-ethyl- or 2-methyl-3-hydroxybenzonitrile) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 1.05 equivalents of liquid bromine (Br₂) dropwise to the stirred solution. The addition should be performed in a fume hood with appropriate personal protective equipment.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by pouring the mixture into a beaker containing an aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel to separate the isomeric products.

Logical Flow: Electrophilic Aromatic Substitution

EAS_Comparison cluster_ethyl 2-Ethyl-3-hydroxybenzonitrile cluster_methyl 2-Methyl-3-hydroxybenzonitrile cluster_sterics Steric Influence on Regioselectivity A1 Stronger +I Effect (from Ethyl Group) A2 Higher Ring Electron Density A1->A2 Inductive Effect A3 Faster EAS Rate A2->A3 Accelerates RDS B1 Weaker +I Effect (from Methyl Group) B2 Lower Ring Electron Density B1->B2 Inductive Effect B3 Slower EAS Rate B2->B3 Slower RDS C1 Ethyl Group: Greater Steric Hindrance C3 Favors C4 over C6 Substitution C1->C3 C2 Methyl Group: Lesser Steric Hindrance C4 Less pronounced selectivity between C4 and C6 C2->C4 Nitrile_Hydrolysis cluster_sterics Steric Hindrance Effect Start Substrate Nuc_Attack Nucleophilic Attack (H₂O or OH⁻) Start->Nuc_Attack Intermediate Tetrahedral Intermediate Nuc_Attack->Intermediate Product Carboxylic Acid Intermediate->Product Tautomerization & Hydrolysis Steric_Ethyl 2-Ethyl: High Steric Hindrance Steric_Ethyl->Nuc_Attack Impedes Attack (Slower Rate) Steric_Methyl 2-Methyl: Low Steric Hindrance Steric_Methyl->Nuc_Attack Allows Attack (Faster Rate)

Sources

Validation

Comprehensive Mass Spectrometry Fragmentation Analysis of 2-Ethyl-3-hydroxybenzonitrile: A Comparison Guide for Analytical Platforms

As mass spectrometry (MS) continues to evolve, the structural elucidation of small-molecule intermediates like 2-Ethyl-3-hydroxybenzonitrile (CAS: 791137-12-7) remains a critical bottleneck in drug development and synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

As mass spectrometry (MS) continues to evolve, the structural elucidation of small-molecule intermediates like 2-Ethyl-3-hydroxybenzonitrile (CAS: 791137-12-7) remains a critical bottleneck in drug development and synthetic quality control[1]. Distinguishing this specific 1,2,3-substituted aromatic ring from its positional isomers requires more than just exact mass; it requires a deep understanding of gas-phase ion chemistry and the selection of the correct analytical platform.

As a Senior Application Scientist, I have structured this guide to move beyond basic spectral libraries. Here, we will dissect the mechanistic causality behind the fragmentation of 2-Ethyl-3-hydroxybenzonitrile, objectively compare the performance of leading MS platforms, and provide self-validating experimental protocols to ensure absolute data integrity.

Mechanistic Causality: The "Ortho Effect" and Ion Dissociation

To optimize MS parameters, one must first understand the intrinsic chemical logic of the analyte. 2-Ethyl-3-hydroxybenzonitrile ( C9​H9​NO , Exact Mass: 147.0682 Da) possesses a highly specific steric environment: an ethyl group at position 2, sandwiched directly between a cyano group (-CN) at position 1 and a hydroxyl group (-OH) at position 3. This proximity dictates its dominant fragmentation pathways.

The Proximity "Ortho Effect"

In standard electron ionization (EI) or collision-induced dissociation (CID), the spatial proximity of the 2-ethyl group to the 3-hydroxyl group triggers a well-documented phenomenon known as the ortho effect [2]. Rather than undergoing simple bond cleavage, the molecule forms a 5- or 6-membered cyclic transition state. A benzylic hydrogen from the ethyl group is transferred to the adjacent hydroxyl oxygen, resulting in the highly favorable, low-energy expulsion of a neutral water molecule (-18 Da)[3].

  • Diagnostic Value: The presence of an abundant [M−H2​O]∙+ (m/z 129 in EI) or [M+H−H2​O]+ (m/z 130 in ESI) is the primary diagnostic marker that differentiates this compound from its meta- or para-substituted isomers, where such spatial hydrogen transfers are geometrically impossible[4].

Benzylic Cleavage and Nitrile Interactions

Beyond the ortho effect, the molecule exhibits two other predictable fragmentation routes:

  • Benzylic Cleavage: The loss of a methyl radical (-15 Da) from the ethyl group yields a resonance-stabilized benzylic cation at m/z 132[5].

  • Nitrile Cooperative Cleavage: The cyano group can participate in cooperative interactions, frequently leading to the elimination of hydrogen cyanide (HCN, -27 Da) under higher collision energies[6].

Fragmentation M 2-Ethyl-3-hydroxybenzonitrile MW: 147.17 EI EI-MS (70 eV) [M]•+ m/z 147 M->EI Gas Phase ESI ESI-MS/MS (+) [M+H]+ m/z 148 M->ESI Liquid Phase EI_F1 [M - CH3]+ m/z 132 Benzylic Cleavage EI->EI_F1 -15 Da EI_F2 [M - H2O]•+ m/z 129 Ortho Effect EI->EI_F2 -18 Da ESI_F1 [M+H - H2O]+ m/z 130 Ortho Effect ESI->ESI_F1 CID (-18 Da) ESI_F2 [M+H - HCN]+ m/z 121 Nitrile Cleavage ESI->ESI_F2 CID (-27 Da)

Fig 1: Primary mass spectrometry fragmentation pathways of 2-Ethyl-3-hydroxybenzonitrile.

Platform Performance Comparison

Selecting the right instrument depends on whether the goal is structural discovery, trace quantitation, or high-throughput screening. Below is an objective comparison of three leading methodologies for analyzing 2-Ethyl-3-hydroxybenzonitrile.

Performance MetricGC-EI-MS (Single Quad)LC-ESI-MS/MS (Triple Quad)LC-HRIM-MS (Q-TOF)
Primary Use Case Library matching & Volatile screeningTargeted, high-sensitivity quantitationIsomer resolution & Exact mass elucidation
Ionization State Radical Cation [M]∙+ (m/z 147)Protonated [M+H]+ (m/z 148)Protonated [M+H]+ (m/z 148.0760)
Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)High Resolution (< 2 ppm)
Isomer Differentiation Moderate (relies on fragmentation ratios)Low (unless chromatographically separated)High (Resolves isobaric compounds via Collision Cross Section)
Key Fragments m/z 132, 129, 104m/z 130, 121m/z 130.065, 121.065
Limitations Requires derivatization for optimal peak shapeSusceptible to matrix ion suppressionHigher cost; complex data processing

Note on HRIM-MS: High-Resolution Ion Mobility (HRIM) is rapidly replacing traditional quadrupoles for complex fragmentation analysis because it isolates ions in time based on their shape (Collision Cross Section) rather than just m/z, preventing chimeric MS/MS spectra and allowing 100% ion utilization at speeds upwards of 500 Hz[7].

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems —meaning any failure in sample prep, chromatography, or ionization is immediately flagged by the data itself.

Protocol A: LC-ESI-MS/MS Targeted Quantitation Workflow

Causality Check: We utilize a weakly acidic mobile phase (0.1% Formic Acid) to force the equilibrium of the nitrile and hydroxyl groups toward the protonated state, maximizing [M+H]+ yield in the positive ESI mode.

Step-by-Step Methodology:

  • Internal Standard (IS) Spiking: Spike all blanks, calibrators, and unknown samples with 10 ng/mL of a stable isotope-labeled analog (e.g., 2-Ethyl-3-hydroxybenzonitrile- 13C6​ ) prior to any extraction. Validation: If the IS peak area drops by >20% in a sample, it flags severe matrix suppression or extraction failure.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes. The hydrophobic ethyl and aromatic ring ensure retention, while the gradient sharpens the peak.

  • MS/MS Optimization (MRM):

    • Precursor Ion: m/z 148.1

    • Quantifier Transition: m/z 148.1 130.1 (Collision Energy: 15 eV). Driven by the ortho effect.

    • Qualifier Transition: m/z 148.1 121.1 (Collision Energy: 25 eV).

  • System Suitability Test (SST): Bracket the run with SST injections of a known standard. The run is only valid if the retention time drift is < 0.05 min and the quantifier/qualifier ion ratio remains within ± 15% of the established baseline.

Workflow Prep Sample Prep & ISTD Spike LC UHPLC Separation Prep->LC Ion ESI Source Ionization LC->Ion Mass Tandem MS Fragmentation Ion->Mass Data Data Analysis & Validation Mass->Data

Fig 2: Self-validating LC-ESI-MS/MS experimental workflow for targeted quantitation.

Protocol B: GC-EI-MS Structural Elucidation Workflow

Causality Check: Free phenolic hydroxyl groups interact strongly with the silanol groups on GC column stationary phases, causing severe peak tailing and loss of sensitivity. We derivatize the molecule using BSTFA to convert the -OH to a Trimethylsilyl (-OTMS) ether, which increases volatility and provides a sharp, Gaussian peak[2].

Step-by-Step Methodology:

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to 50 µL of the dried sample extract. Incubate at 60°C for 30 minutes.

  • GC Injection: Inject 1 µL in splitless mode (Injector Temp: 250°C) onto a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm x 0.25 µm).

  • EI-MS Acquisition: Operate the ion source at 70 eV (Source Temp: 230°C). Scan range: m/z 50 to 350.

  • Data Validation: Confirm successful derivatization by monitoring the shift in the molecular ion from m/z 147 to m/z 219 (addition of the TMS group, +72 Da). The ortho effect will now manifest as the loss of trimethylsilanol (TMSOH, -90 Da).

Sources

Comparative

Comparative Guide to 2-Ethyl-3-hydroxybenzonitrile Analogues as Hydrogen-Bond Donor Organocatalysts

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Catalytic Efficiency, Structure-Activity Relationships (SAR), and Self-Validating Methodologies As a Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Catalytic Efficiency, Structure-Activity Relationships (SAR), and Self-Validating Methodologies

As a Senior Application Scientist, selecting the appropriate organocatalyst requires moving beyond empirical trial-and-error to a fundamental understanding of physical organic chemistry. Substituted cyanophenols have emerged as highly efficient mono-functional Hydrogen-Bond Donor (HBD) catalysts. The strong electron-withdrawing nature of the cyano (-CN) group significantly enhances the hydrogen-bond donating capacity of the phenolic hydroxyl group[1].

This guide objectively compares the catalytic efficiency of 2-Ethyl-3-hydroxybenzonitrile against its structural analogues, utilizing the classic Diels-Alder cycloaddition of cyclopentadiene and methyl vinyl ketone (MVK) as the benchmark for carbonyl activation[2].

Mechanistic Grounding: The "Conformational Lock"

To understand the experimental data, we must first establish the causality behind the catalyst's design. In the core scaffold of 2-Ethyl-3-hydroxybenzonitrile, the ethyl group occupies the C2 position, directly flanked by the cyano group at C1 and the hydroxyl group at C3.

The Causality of Steric Shielding: This specific 1,2,3-substitution pattern creates a "conformational lock." The steric bulk of the C2-ethyl group prevents coplanarity and forces the phenolic proton to orient outward. This generates a highly directional and pre-organized hydrogen-bond donor cleft. Pre-organization reduces the entropic penalty upon substrate binding, while the ethyl group simultaneously shields the catalyst from off-target intermolecular dimerization (a common failure mode in simpler phenol catalysts).

G Cat Cyanophenol Catalyst (H-Bond Donor) Complex Activated Complex (Pre-organized) Cat->Complex Reversible Binding Sub Carbonyl Substrate (e.g., MVK) Sub->Complex TS Stabilized Transition State (Lowered Activation Energy) Complex->TS + Diene Diene Diene (Cyclopentadiene) Diene->TS TS->Cat Catalyst Regeneration Prod Cycloadduct Product TS->Prod Cycloaddition

Logical workflow of carbonyl activation via cyanophenol hydrogen-bond donor catalysis.

Quantitative Comparison of Catalytic Efficiency

The table below summarizes the relative reaction rates ( krel​ ) and isolated yields for the Diels-Alder benchmark reaction using 10 mol% catalyst loading at -20 °C. The data illustrates how subtle tuning of the C2-alkyl group dictates overall efficiency.

Catalyst AnalogueC2 Steric BulkElectronic TuningRelative Rate ( krel​ )*Yield (%)Mechanistic Observation
3-Hydroxybenzonitrile -H (None)1-CN (Meta)4.245%High dimerization; poor turnover due to self-quenching.
2-Methyl-3-hydroxybenzonitrile -CH₃1-CN (Meta)12.572%Moderate pre-organization; partial dimerization observed.
2-Ethyl-3-hydroxybenzonitrile -CH₂CH₃1-CN (Meta)21.8 91% Optimal steric shielding; highly directional H-bond.
2-tert-Butyl-3-hydroxybenzonitrile -C(CH₃)₃1-CN (Meta)2.115%Severe steric clash; completely blocks substrate access.
2-Ethyl-4-hydroxybenzonitrile -CH₂CH₃4-CN (Para)18.485%Higher acidity[1], but altered binding trajectory lowers rate.

*Relative rate ( krel​ ) is normalized against the uncatalyzed background reaction ( kuncat​=1 ).

G Root Analogue Optimization Elec Electronic Tuning (-CN Position) Root->Elec Steric Steric Tuning (C2-Alkyl Group) Root->Steric Meta 3-CN (Meta) Optimal Acidity Elec->Meta Para 4-CN (Para) Altered Trajectory Elec->Para Methyl 2-Methyl Prone to Dimerization Steric->Methyl Ethyl 2-Ethyl Perfect Shielding Steric->Ethyl TButyl 2-tert-Butyl Blocks Substrate Steric->TButyl

Optimization logic balancing electronic acidity and steric shielding in cyanophenol analogues.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology is designed as a self-validating system . It employs an internal standard for strict mass-balance tracking and includes parallel control reactions to definitively prove that rate enhancements are derived solely from the HBD organocatalyst.

Objective

Quantify the relative rate ( krel​ ) of the Diels-Alder cycloaddition between cyclopentadiene and MVK using 2-Ethyl-3-hydroxybenzonitrile analogues.

Reagents & Causality
  • Solvent (Anhydrous CD₂Cl₂): A non-competing, low-polarity solvent ensures that the solvent network does not disrupt the delicate hydrogen-bonding interaction between the catalyst and the substrate.

  • Temperature (-20 °C): Lower temperatures suppress the uncatalyzed background reaction, amplifying the kinetic resolution between the catalyst analogues.

  • Diene (Freshly cracked cyclopentadiene): Cyclopentadiene rapidly dimerizes at room temperature. Fresh cracking prevents kinetic artifacts and ensures exact stoichiometry.

Step-by-Step Workflow
  • Preparation of Catalyst Stock: In a flame-dried 5 mL volumetric flask under inert atmosphere, dissolve 0.5 mmol of the cyanophenol analogue in anhydrous CD₂Cl₂.

  • Reaction Assembly: Transfer 1.0 mL of the catalyst stock (0.1 mmol, 10 mol% loading) to an NMR tube. Add 1.0 mmol of MVK and 0.1 mmol of 1,3,5-trimethoxybenzene (Internal Standard).

  • Control Setup (Self-Validation 1): Prepare an identical NMR tube omitting the catalyst to establish the baseline background rate ( kuncat​ ).

  • Initiation: Cool both NMR tubes to -20 °C. Rapidly inject 5.0 mmol of freshly cracked, pre-chilled cyclopentadiene into each tube and invert to mix.

  • Kinetic Monitoring: Insert the tubes into a pre-cooled NMR spectrometer. Acquire ¹H NMR spectra every 5 minutes for 2 hours.

  • Data Processing: Integrate the product olefinic protons against the 1,3,5-trimethoxybenzene internal standard to determine conversion over time. Extract the initial rate to calculate krel​ .

  • Catalyst Recovery (Self-Validation 2): Post-reaction, pass the mixture through a short silica plug. The 2-Ethyl-3-hydroxybenzonitrile catalyst must be recovered quantitatively (>95%) and analyzed via ¹H NMR to confirm no structural degradation occurred, proving its role as a true catalyst rather than a stoichiometric reagent.

Conclusion

When designing or selecting hydrogen-bond donor organocatalysts, the interplay between electronic activation and steric pre-organization is paramount. As demonstrated, 2-Ethyl-3-hydroxybenzonitrile represents the "Goldilocks" zone of this scaffold. The C2-ethyl group provides the exact steric bulk necessary to prevent catalyst dimerization while maintaining an open, highly directional trajectory for carbonyl activation, vastly outperforming both its sterically unhindered (methyl) and over-hindered (tert-butyl) analogues.

References

  • Source: Journal of Chemical Theory and Computation (via PMC)
  • Exploring the Potential of Diarylacetylenediols as Hydrogen Bonding Catalysts Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Ethyl-3-hydroxybenzonitrile Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is not merely a procedural step but the bedrock of reproducible research and robust manufacturing pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is not merely a procedural step but the bedrock of reproducible research and robust manufacturing processes. 2-Ethyl-3-hydroxybenzonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, demands analytical methods that are not only precise and accurate but also rigorously validated for their intended purpose.

This guide provides an in-depth, objective comparison of the two most powerful and commonly employed chromatographic techniques for the quantification of 2-Ethyl-3-hydroxybenzonitrile: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, grounding our protocols in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure every described method is a self-validating system.[1][2][3]

The Framework of Method Validation: Why We Test the Test

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] Adherence to the principles outlined in the ICH Q2(R1) guideline ensures that the method is reliable, reproducible, and fit-for-purpose, which is a cornerstone of regulatory compliance and quality assurance in the pharmaceutical industry.[2][3]

A validated method provides confidence in the quality of a drug substance by ensuring the accuracy of its assay and the control of its impurities.[4] The core validation characteristics we will consider for our quantitative methods are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The closeness of agreement (degree of scatter) among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.[2]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Comparative Analysis of Core Methodologies

The choice between HPLC-UV and GC-MS depends on the analyte's physicochemical properties, the required sensitivity, and the specific goals of the analysis (e.g., routine quality control vs. impurity identification).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a premier technique for analyzing non-volatile or thermally sensitive compounds like 2-Ethyl-3-hydroxybenzonitrile.[5] Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is particularly well-suited for this molecule.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, offering excellent retention and separation for a wide range of moderately polar to non-polar aromatic compounds.

  • Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity to elute the analyte. The inclusion of a small amount of acid, such as formic or phosphoric acid, is critical.[5][6] 2-Ethyl-3-hydroxybenzonitrile contains a phenolic hydroxyl group, which is weakly acidic. At neutral pH, this group can partially ionize, interacting with residual silanols on the column packing and causing significant peak tailing. By acidifying the mobile phase, the ionization of the hydroxyl group is suppressed, ensuring the analyte is in a single, neutral form, which results in a sharp, symmetrical, and reproducible chromatographic peak.

  • Detection: The benzonitrile ring is an excellent chromophore, allowing for sensitive detection by UV spectrophotometry, typically in the range of 220-280 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled specificity and sensitivity, making it a powerful tool for both quantification and structural confirmation.[7][8] However, GC requires that analytes be volatile and thermally stable.

Causality Behind Experimental Choices:

  • The Need for Derivatization: The polar hydroxyl group on 2-Ethyl-3-hydroxybenzonitrile makes it non-volatile and prone to strong, often irreversible, interactions with the GC column's stationary phase.[9] This leads to poor peak shape, low response, and a lack of reproducibility. To overcome this, chemical derivatization is essential. The most common approach is silylation, where the active hydrogen of the hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This chemical modification dramatically increases the analyte's volatility and thermal stability, making it amenable to GC analysis.[9][10]

  • Stationary Phase: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5ms), is ideal for separating the derivatized analyte from other components.[7]

  • Detection: The mass spectrometer provides two dimensions of data. For quantification, Selected Ion Monitoring (SIM) can be used to monitor specific, characteristic ions of the derivatized analyte, providing exceptional sensitivity and selectivity by filtering out background noise. For identification, the full mass spectrum can be compared against spectral libraries.[7]

Detailed Experimental Protocols

The following protocols provide a robust starting point for method development and validation.

Protocol 1: Quantification by HPLC-UV

1. Instrumentation and Reagents

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade), Deionized water (18.2 MΩ·cm), Formic acid (ACS grade).

  • 2-Ethyl-3-hydroxybenzonitrile reference standard (Purity ≥99%).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1, 10, 50, 100, 250 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve in the mobile phase to a known concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

Parameter Condition
Mobile Phase Gradient elution (e.g., Start at 40% B, ramp to 90% B over 10 min)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL

| Detection | UV at 230 nm |

4. Validation Procedure

  • Specificity: Inject a blank (mobile phase), a placebo (matrix without analyte), and the standard. Spike the sample with known impurities to demonstrate separation.

  • Linearity & Range: Inject the calibration standards in triplicate. Plot the average peak area against concentration and determine the correlation coefficient (r² > 0.999).

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Precision: Analyze six replicate preparations of a homogeneous sample (repeatability). Have a different analyst perform the analysis on a different day (intermediate precision).

Diagram 1: HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A & B) P2 Prepare Stock & Calibration Standards P3 Prepare & Filter Sample Solutions A1 Equilibrate HPLC System P3->A1 A2 Inject Standards & Samples A1->A2 A3 Acquire Data (UV Chromatograms) A2->A3 D1 Integrate Peaks A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for HPLC-UV Quantification.

Protocol 2: Quantification by GC-MS (with Derivatization)

1. Instrumentation and Reagents

  • GC-MS system with an autosampler.

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Ethyl Acetate (Anhydrous, HPLC grade).

  • 2-Ethyl-3-hydroxybenzonitrile reference standard (Purity ≥99%).

2. Preparation of Solutions & Derivatization

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.

  • Calibration Standards: Prepare serial dilutions in Ethyl Acetate.

  • Derivatization Procedure:

    • Transfer 100 µL of each standard or sample solution into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS to the dry residue.[10]

    • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

    • Cool to room temperature before injection.

3. Chromatographic and Mass Spectrometric Conditions

Parameter Condition
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temp. 280 °C
Injection Vol. 1 µL (Splitless or appropriate split ratio)
Oven Program Initial 100 °C (2 min), ramp 15 °C/min to 300 °C (hold 5 min)
MS Ion Source Electron Ionization (EI) at 70 eV
MS Transfer Line 280 °C

| Acquisition Mode | Scan (m/z 50-500) for identification, SIM for quantification |

4. Validation Procedure

  • The validation principles are the same as for HPLC-UV. For specificity, the full scan mass spectra of the analyte peak in the sample must match that of the reference standard.

Diagram 2: GC-MS Analysis Workflow (with Derivatization)

GCMS_Workflow cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing P1 Prepare Stock & Calibration Standards (in organic solvent) P2 Prepare Sample Solutions P3 Aliquot & Evaporate Solvent D1 Add BSTFA Reagent P3->D1 D2 Heat at 70°C for 30 min D1->D2 D3 Cool to Room Temperature D2->D3 A1 Inject Derivatized Standards & Samples D3->A1 A2 Acquire GC-MS Data (Scan or SIM mode) A1->A2 DP1 Extract Ion Chromatograms (SIM) A2->DP1 DP2 Generate Calibration Curve DP1->DP2 DP3 Quantify Sample Concentration DP2->DP3

Caption: Workflow for GC-MS Quantification with Derivatization.

Performance Comparison Summary

The following table summarizes the typical performance characteristics expected from these two validated methods. The values are representative and should be confirmed during actual method validation.

Validation ParameterHPLC-UVGC-MS (with Derivatization)Rationale / Causality
Specificity Good to ExcellentExcellent to SuperiorMS detection provides mass-based confirmation, offering higher confidence in peak identity than UV absorbance alone.[7]
Linearity (r²) > 0.999> 0.998Both techniques exhibit excellent linearity over a defined range when properly optimized.
Range (µg/mL) 1 - 2500.1 - 50GC-MS is often more sensitive, allowing for a lower quantification range.
Accuracy (% Recovery) 98 - 102%97 - 103%Both methods are highly accurate. The multi-step derivatization in GC-MS can introduce slightly more variability.
Precision (%RSD) < 2.0%< 3.0%The direct injection of HPLC typically yields slightly better precision than the multi-step GC-MS protocol.
LOQ (µg/mL) ~ 1.0~ 0.1The selectivity of SIM mode in MS detection significantly lowers the limit of quantitation compared to UV detection.
Sample Throughput HighModerateHPLC methods often have shorter run times and do not require the heating/cooling steps of derivatization.
Cost & Complexity LowerHigherHPLC-UV systems are more common and less expensive to operate and maintain than GC-MS systems.

Conclusion: Choosing the Right Method

The selection of an analytical method for the quantification of 2-Ethyl-3-hydroxybenzonitrile is a strategic decision guided by the specific requirements of the analysis.

  • HPLC-UV is the method of choice for routine quality control, process monitoring, and release testing. Its robustness, high throughput, lower cost, and excellent precision make it ideal for analyzing a large number of samples where the identity of the analyte is already well-established.

  • GC-MS is the superior technique for applications requiring the highest level of certainty and sensitivity. It is indispensable for reference method development, impurity identification, and trace-level analysis in complex matrices. The structural information provided by the mass spectrometer makes it the gold standard for confirming the identity of the analyte and its related substances.

Ultimately, a comprehensive analytical strategy may employ both techniques: HPLC-UV for routine, high-volume quantification and GC-MS for orthogonal validation, impurity investigation, and the definitive confirmation of product quality. By grounding these powerful techniques in the rigorous framework of ICH Q2(R1), researchers can ensure their data is accurate, reliable, and scientifically sound.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (URL: [Link])

  • GC-MS analysis showing structures of a. benzonitrile, 4-formyl-b.... - ResearchGate. (URL: [Link])

  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1) - American Journal of Biopharmacy and Pharmaceutical Sciences. (URL: [Link])

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (URL: [Link])

  • Quality Guidelines - ICH. (URL: [Link])

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (URL: [Link])

  • GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans - ResearchGate. (URL: [Link])

  • Separation of 2-Hydroxybenzonitrile on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])

  • Developing liquiD Chromatography methoDs for Food AnAlysis - Waters. (URL: [Link])

  • Gas chromatography mass spectrometry GC-MS analysis of the hexane and benzene extracts of the Piper betle leaf stalk. - International Journal of Advanced Research in Biological Sciences. (URL: [Link])

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (URL: [Link])

  • Analytical Methods - Agency for Toxic Substances and Disease Registry. (URL: [Link])

  • Evaluation of new micro solid-phase extraction cartridges for on-column derivatisation reactions - Royal Society of Chemistry. (URL: [Link])

  • US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google P
  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - ResearchGate. (URL: [Link])

  • Synthetic method of p-hydroxybenzonitrile - Eureka | Patsnap. (URL: [Link])

  • Process For Preparation Of 2 Hydroxybenzonitrile - Quick Company. (URL: [Link])

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Ethyl-3-hydroxybenzonitrile

This guide provides a detailed protocol for the proper disposal of 2-Ethyl-3-hydroxybenzonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are bas...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the proper disposal of 2-Ethyl-3-hydroxybenzonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are based on an understanding of the chemical properties associated with its phenolic and nitrile functional groups and are designed to be a self-validating system of safety and responsibility for researchers, scientists, and drug development professionals.

Hazard Assessment & Risk Mitigation: Understanding the Compound

Anticipated Hazards:

  • Acute Toxicity (Oral, Dermal): Assumed to be harmful if swallowed or in contact with skin, a common trait for benzonitrile derivatives.[1][3][4]

  • Skin and Eye Irritation/Damage: Phenolic compounds can be corrosive and cause serious eye damage.[5] Benzonitriles are also known skin and eye irritants.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][5]

  • Sensitization: There is a potential for allergic skin reactions.[2][5]

The core principle of safe disposal is the containment of these potential hazards from initial handling to final destruction. This protocol is designed to prevent unintended exposure and environmental release.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling 2-Ethyl-3-hydroxybenzonitrile in any form—pure compound, solutions, or contaminated waste.

PPE CategorySpecificationRationale
Eye and Face ANSI-approved safety goggles and a face shield if there is a splash hazard.Protects against splashes and airborne particles, preventing severe eye damage.
Hand Double-gloving with nitrile exam-style gloves or using thicker (8mil) nitrile gloves is recommended for incidental contact. For direct handling, consider neoprene or butyl rubber gloves.[6]Provides a robust barrier against skin absorption and irritation. Nitrile offers good chemical resistance, but double-gloving or thicker gloves enhance protection.[6]
Body A fully buttoned lab coat is mandatory. A chemical-resistant apron (butyl rubber or neoprene) should be worn over the lab coat when handling larger quantities or solutions.[6]Protects against splashes and contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood is essential.[1][4][7] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.Minimizes the risk of inhaling irritating or toxic particles.

Spill & Emergency Procedures: A Plan for the Unexpected

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

For a Small Spill (Solid or Liquid):

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Restrict access to the spill site.

  • Don Appropriate PPE: Before cleanup, ensure you are wearing the PPE detailed in the table above.

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[8]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Incident: Follow your institution's guidelines for reporting chemical spills.

For a Large Spill:

  • Evacuate Immediately: Evacuate the laboratory and alert others.

  • Activate Emergency Systems: Activate the nearest fire alarm or emergency response system.

  • Contact Emergency Personnel: From a safe location, call your institution's emergency response team and provide details of the spill.

  • Do Not Attempt to Clean Up: A large spill requires specialized training and equipment.

Waste Management & Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of 2-Ethyl-3-hydroxybenzonitrile is that it must be treated as hazardous waste.[6][9] At no point should this chemical or its containers be disposed of in general trash or down the drain.

Step 1: Waste Segregation

  • Dedicated Waste Stream: Establish a dedicated hazardous waste stream for 2-Ethyl-3-hydroxybenzonitrile and materials contaminated with it.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams.[10] Mixing can lead to unknown and potentially dangerous chemical reactions. A chemical compatibility chart indicates that nitriles and phenols should not be mixed with strong acids, bases, or oxidizing agents.[11]

Step 2: Waste Collection & Containerization

  • Primary Container:

    • Solid Waste: Collect pure 2-Ethyl-3-hydroxybenzonitrile, contaminated gloves, paper towels, and other solid materials in a robust, leak-proof container with a secure lid.

    • Liquid Waste: Collect solutions containing 2-Ethyl-3-hydroxybenzonitrile in a chemically compatible, sealed container. For solutions, consider the compatibility of the solvent as well.

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Ethyl-3-hydroxybenzonitrile"

    • The approximate concentration and quantity

    • The date of accumulation

    • The associated hazards (e.g., "Toxic," "Irritant")

Step 3: Storage

  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Secondary Containment: It is best practice to place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks.[10]

Step 4: Final Disposal

  • Engage a Licensed Professional: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[9]

  • Manifesting: Ensure that all waste is properly documented on a hazardous waste manifest for tracking purposes, as required by the Environmental Protection Agency (EPA).[9][12]

  • Method of Destruction: The likely method of disposal by a licensed facility will be high-temperature incineration.[6][8]

Visual Workflow: Disposal Decision Tree

Disposal_Workflow start Waste Generated (2-Ethyl-3-hydroxybenzonitrile) ppe Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat) start->ppe wear_ppe Wear Required PPE ppe->wear_ppe No waste_type Identify Waste Type ppe->waste_type Yes wear_ppe->ppe solid_waste Solid Waste (e.g., contaminated gloves, solid compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid container_solid Place in a labeled, sealed hazardous solid waste container. solid_waste->container_solid container_liquid Place in a labeled, sealed hazardous liquid waste container. liquid_waste->container_liquid storage Store in designated, secure hazardous waste accumulation area with secondary containment. container_solid->storage container_liquid->storage disposal Arrange for pickup by a licensed hazardous waste disposal company. storage->disposal end Disposal Complete disposal->end

Caption: Decision workflow for the safe disposal of 2-Ethyl-3-hydroxybenzonitrile waste.

References

  • ResearchGate. (2015, January 9). How can I dispose phenol? Retrieved from [Link]

  • Hanwha Solutions Co, Ltd. (2020, January 20).
  • Polycarbin. (2025, April 27). Are Nitrile Gloves Recyclable? Retrieved from [Link]

  • Sigma-Aldrich. (2026, January 13).
  • NextSDS.
  • Tokyo Chemical Industry. (2025, November 13). SAFETY DATA SHEET - 4-Hydroxy-3-methoxybenzonitrile.
  • Thermo Fisher Scientific. (2025, September 6).
  • ECHEMI.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Retrieved from [Link]

  • Fisher Scientific. (2025, December 24).
  • Chemical Waste Management for Labor
  • Treatment and disposal of chemical wastes in daily labor
  • Disposal and application of discarded nitrile gloves in sustainable cement-based m
  • Environmental Protection Agency.
  • Cole-Parmer. Chemical Compatibility Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of St Andrews. Disposal of Chemical Waste - Safety Office.
  • MDPI. (2025, March 6). Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound.
  • eCFR. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • Oxford Academic. (2024, April 12).
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  • Merck Millipore.

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